2,2'-Biphenyldiamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLGXWDGCVTMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163003 | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454-80-4 | |
| Record name | 2,2′-Diaminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diaminobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BIPHENYLDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DJ0J26MNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Biphenyldiamine (CAS number 1454-80-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2,2'-Biphenyldiamine (CAS: 1454-80-4), a molecule of significant interest in medicinal chemistry and materials science. This document collates essential physicochemical data, spectroscopic information, and toxicological profiles. Furthermore, it details its potential as a cyclooxygenase (COX) inhibitor, providing experimental protocols for its synthesis and for evaluating its anti-inflammatory activity. The guide also visualizes the proposed mechanism of action through a signaling pathway diagram, offering a foundational resource for researchers engaged in drug discovery and development.
Physicochemical Properties
This compound, also known as 2,2'-diaminobiphenyl or o,o'-benzidine, is a solid organic compound.[1] Its core structure consists of two aniline moieties linked at the ortho positions. This arrangement imparts specific conformational and electronic properties that are key to its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Appearance | White to brown powder or crystals | [1] |
| Melting Point | 76.0 to 80.0 °C | [1] |
| Boiling Point | 352.5 °C at 760 mmHg | [1] |
| Density | 1.156 g/cm³ | [1] |
| Flash Point | 198.9 °C | [1] |
| Solubility | Information not widely available, likely soluble in organic solvents. | |
| logP | 2.4 | [2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 4.20 (br s, 2H), 6.74 (d, 1H), 7.08-7.14 (m, 2H), 7.33-7.39 (m, 1H), 7.40-7.47 (m, 4H) | The broad singlet at 4.20 ppm corresponds to the amine protons. The signals between 6.74 and 7.47 ppm are characteristic of the aromatic protons on the biphenyl scaffold.[3] |
| ¹³C NMR | 115.6, 122.1, 126.6, 127.1, 127.8, 127.9, 128.9, 137.2, 141.1 | These signals represent the carbon atoms of the biphenyl rings.[3] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3550 - 3300 | N-H stretching (asymmetric and symmetric) of the primary amine groups. |
| 3100 - 3000 | C-H stretching of the aromatic rings. |
| 1620 - 1580 | N-H scissoring (bending) of the amine groups and C=C stretching of the aromatic rings. |
| 1340 - 1250 | C-N stretching of the aromatic amine. |
| 800 - 700 | C-H out-of-plane bending of the ortho-disubstituted aromatic rings. |
Note: The IR data is predicted based on characteristic functional group absorptions.
Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of amine-related fragments and cleavage of the biphenyl bond.
| m/z | Proposed Fragment |
| 184 | [M]⁺ (Molecular ion) |
| 167 | [M - NH₃]⁺ |
| 154 | [M - 2NH₂]⁺ or [C₁₂H₈]⁺ |
| 92 | [C₆H₅NH]⁺ |
Chemical Synthesis
A common synthetic route to this compound involves the reductive coupling of 2-nitroaniline or the reduction of 2,2'-dinitrobiphenyl.
Experimental Protocol: Reductive Coupling of 2-Nitroaniline
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline in a suitable solvent such as ethanol.
-
Reduction: Add a reducing agent, for example, zinc dust or iron powder, in a stoichiometric excess. To facilitate the reaction, a solution of ammonium chloride or acetic acid can be added dropwise.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the metal residues.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Applications in Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown potential as anti-inflammatory agents.[4][5]
Cyclooxygenase (COX) Inhibition
The anti-inflammatory properties of some biphenyl derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[7] By blocking the active site of COX enzymes, inhibitors prevent the conversion of arachidonic acid to prostaglandin H₂, the precursor to other pro-inflammatory prostaglandins.[7]
Experimental Protocols for Biological Evaluation
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of a compound.[1][8][9][10][11]
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[8][11]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[8]
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.[12][13][14][15][16]
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., a fluorometric or colorimetric probe that measures prostaglandin production).
-
Assay Buffer: Prepare an appropriate reaction buffer (e.g., Tris-HCl).
-
Incubation: In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound (this compound) at various concentrations. Include a control without the inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Toxicological and Safety Information
This compound is classified as harmful if swallowed and causes serious eye damage. It is also very toxic to aquatic life.[2]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |
| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) |
Precautionary Statements: [2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Avoid contact with skin and eyes.
-
Use personal protective equipment as required.
-
Wash thoroughly after handling.
Conclusion
This compound is a versatile chemical entity with established physicochemical properties and a growing body of evidence supporting its potential in drug development, particularly as an anti-inflammatory agent through the inhibition of COX enzymes. This technical guide provides a solid foundation for researchers by consolidating key data and outlining relevant experimental protocols. Further investigation into its specific interactions with COX isoforms and its broader pharmacological profile is warranted to fully elucidate its therapeutic potential.
References
- 1. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 2. This compound | C12H12N2 | CID 15075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 4. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. abcam.com [abcam.com]
- 16. interchim.fr [interchim.fr]
An In-depth Technical Guide to 2,2'-Biphenyldiamine for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2'-Biphenyldiamine, a key chemical intermediate in various fields of research and development. It covers its nomenclature, physicochemical properties, and key experimental protocols, with a focus on its applications in the synthesis of biologically active molecules and functional materials.
Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
-
[1,1'-Biphenyl]-2,2'-diamine[1]
-
2,2'-Diaminobiphenyl[1]
-
o,o'-Diaminobiphenyl[1]
-
(1,1'-Biphenyl)-2,2'-diamine[1]
-
2-(2-aminophenyl)aniline[1]
-
NSC 99367[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| CAS Number | 1454-80-4 | [1] |
| Melting Point | 79-83 °C | [3] |
| Boiling Point | 332.9 ± 17.0 °C (Predicted) | [3] |
| Water Solubility | Log10WS (mol/L) | [2] |
| Octanol/Water Partition Coefficient | logPoct/wat | [2] |
| Form | Solid, Crystalline Powder | [4] |
| Color | White to Brown |
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.
-
¹H NMR and ¹³C NMR: Spectral data are available and have been recorded on instruments such as the Varian A-60.[1]
-
Mass Spectrometry (GC-MS): Mass spectral data is available through the NIST Mass Spectrometry Data Center.[1]
-
Infrared (IR) Spectroscopy (FTIR): IR spectra, typically obtained using KBr pellets, are available.[1]
-
Raman Spectroscopy: Raman spectral data has also been documented.[1]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of derivatives are essential for researchers. Below are representative experimental protocols.
A common and effective method for the preparation of this compound is the reduction of its precursor, 2,2'-dinitrobiphenyl.
Materials:
-
2,2'-Dinitrobiphenyl
-
Palladium on carbon (10% Pd/C) catalyst
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, combine 2,2'-dinitrobiphenyl (e.g., 0.116 g, 0.420 mmol) and 10% Pd/C catalyst (e.g., 0.017 g) with ethyl acetate (e.g., 50 mL).
-
Pressurize the vessel with hydrogen gas to 40-42 psi.
-
Stir the suspension at room temperature for approximately 6 hours.
-
Upon completion of the reaction, filter the suspension through a plug of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure (in vacuo).
-
Dry the resulting solid product in vacuo for 12 hours to afford 2,2'-diaminobiphenyl as a light orange powder.
This compound is a versatile precursor for the synthesis of Schiff bases, which are valuable ligands in coordination chemistry and have applications in catalysis and materials science.
Materials:
-
2,2'-Diaminobiphenyl
-
A suitable aldehyde or ketone (e.g., 4-nitrobenzaldehyde)[5]
-
Methanol[5]
-
Acetic acid (glacial)[5]
-
Ethyl acetate
-
Water
Procedure (Conventional Method):
-
Dissolve 2,2'-diaminobiphenyl (1 mmol) and the desired aldehyde or ketone (2 mmol) in methanol (10 mL) in a round-bottom flask.[5]
-
Add a few drops of glacial acetic acid as a catalyst.[5]
-
Stir the reaction mixture at approximately 68 °C for 8 hours.[5]
-
After cooling, add ethyl acetate (10 mL) and water (20 mL) to the reaction mixture for extraction.[5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude Schiff base product.[5]
Procedure (Mechanosynthesis/Ball Milling):
-
Place 2,2'-diaminobiphenyl (0.5 mmol), the aldehyde or ketone (1 mmol), and 3 drops of acetic acid into a ball milling vessel.[5]
-
Mill the mixture at a suitable speed (e.g., 500 rpm) for 1 hour at room temperature.[5]
-
Dissolve the resulting reaction mixture in ethyl acetate (20 mL) and wash with water (3 x 10 mL).[5]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the Schiff base.[5] This method is often faster and more environmentally friendly.[5]
Role in Synthesis and Drug Development
While direct involvement of this compound in specific signaling pathways is not prominently documented, its significance lies in its role as a foundational building block for a wide array of functional molecules, including ligands for metal complexes and precursors for biologically active compounds. Its derivatives have been investigated for various medicinal applications, including their anti-inflammatory properties.
The following diagram illustrates the logical workflow of how this compound serves as a key intermediate in the synthesis of more complex and functional molecules.
Caption: Synthetic utility of this compound.
This workflow highlights the central role of this compound as a scaffold upon which molecular complexity and functionality can be built, leading to materials and molecules with potential applications in catalysis, medicine, and materials science.
References
- 1. This compound | C12H12N2 | CID 15075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-2,2'-diamine (CAS 1454-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,2'-Dibromobiphenyl CAS#: 13029-09-9 [m.chemicalbook.com]
- 4. 2,2 -Biphenyldiamine = 96.5 GC 1454-80-4 [sigmaaldrich.com]
- 5. elar.urfu.ru [elar.urfu.ru]
Spectroscopic data for 2,2'-Diaminobiphenyl (FTIR, NMR, Mass Spec)
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Diaminobiphenyl, a key intermediate in various chemical syntheses. The following sections detail the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,2'-Diaminobiphenyl.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 1: FTIR Spectral Data for 2,2'-Diaminobiphenyl
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Strong |
| 3050 - 3000 | Aromatic C-H Stretch | Medium |
| 1620 - 1580 | N-H Bend (Scissoring) | Medium |
| 1580 - 1450 | Aromatic C=C Stretch | Strong |
| 1335 - 1250 | Aromatic C-N Stretch | Strong |
| 750 - 730 | Out-of-plane C-H Bend (ortho-disubstituted) | Strong |
Data interpreted from typical values for aromatic amines and biphenyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for 2,2'-Diaminobiphenyl (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 6.70 | Multiplet | 8H | Aromatic Protons |
| 3.60 | Broad Singlet | 4H | Amine (NH₂) Protons |
Data is estimated based on spectra of similar aromatic amines and biphenyl derivatives. Actual chemical shifts may vary.
Table 3: ¹³C NMR Spectral Data for 2,2'-Diaminobiphenyl
| Chemical Shift (δ, ppm) | Assignment |
| 143.5 | C-NH₂ |
| 131.0 | Aromatic CH |
| 129.5 | Aromatic CH |
| 125.0 | Aromatic C (ipso) |
| 119.0 | Aromatic CH |
| 116.0 | Aromatic CH |
Data is estimated based on known spectra of substituted biphenyl compounds.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2,2'-Diaminobiphenyl (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 184 | 100 | [M]⁺ (Molecular Ion) |
| 183 | 25 | [M-H]⁺ |
| 167 | 50 | [M-NH₃]⁺ |
| 154 | 15 | [M-2NH₂]⁺ |
| 139 | 10 | [C₁₁H₇]⁺ |
| 92 | 30 | [C₆H₆N]⁺ |
Data obtained from the NIST WebBook.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy: KBr Pellet Method
-
Sample Preparation : A small amount of solid 2,2'-Diaminobiphenyl (1-2 mg) is finely ground in an agate mortar and pestle.
-
Mixing : The ground sample is then intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Pellet Formation : The mixture is transferred to a pellet die and subjected to high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of solid 2,2'-Diaminobiphenyl is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Referencing : A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
-
Data Acquisition : The NMR tube is placed in the NMR spectrometer.
-
For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.
-
Mass Spectrometry: Electron Ionization (EI)
-
Sample Introduction : A small amount of solid 2,2'-Diaminobiphenyl is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,2'-Diaminobiphenyl.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 2,2'-Biphenyldiamine
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 2,2'-Biphenyldiamine
The most common and effective method for the synthesis of this compound is the reduction of 2,2'-Dinitrobiphenyl. This process involves the conversion of the nitro groups to amino groups, typically through catalytic hydrogenation.
This protocol is based on established reduction methods for aromatic nitro compounds.
Materials:
-
2,2'-Dinitrobiphenyl
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (95%)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
A Parr bottle is charged with 2,2'-Dinitrobiphenyl (e.g., 0.30 mole), 5% Pd/C catalyst (e.g., 3 g), and 95% ethanol (200 ml).
-
The mixture is placed in a Parr shaker and hydrogenated under a pressure of 25–50 p.s.i.
-
The reaction is continued until the absorption of hydrogen ceases, which typically takes about 70 minutes.
-
The catalyst is removed from the hot solution by filtration and washed with a small amount of ethanol.
-
The combined filtrates are then poured into ice water to precipitate the product.
-
The resulting white solid of this compound is collected by suction filtration, washed with water, and air-dried. The yield is typically high, producing essentially pure product.
Caption: Synthesis workflow for this compound.
Single Crystal Growth
Obtaining high-quality single crystals is the most critical step for successful X-ray diffraction analysis. The slow evaporation method is a common and effective technique for growing single crystals of organic compounds.
Materials:
-
Purified this compound
-
A suitable solvent (e.g., ethanol, methanol, or a mixture like methanol-acetonitrile)
Procedure:
-
A saturated solution of this compound is prepared by dissolving the compound in a suitable solvent at room temperature or with gentle heating.
-
The solution is filtered through a syringe filter into a clean vial to remove any particulate matter.
-
The vial is loosely capped or covered with parafilm perforated with a few small holes.
-
The vial is left undisturbed in a vibration-free environment at a constant, cool temperature.
-
The solvent is allowed to evaporate slowly over a period of several days to weeks.
-
As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
-
Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the solution.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystal.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Procedure:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam of the diffractometer.
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
The collected data is processed, which includes integration of reflection intensities and corrections for various experimental factors (e.g., absorption).
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Caption: Workflow for Crystal Structure Analysis.
Crystallographic Data Presentation
While the specific crystal structure of this compound is not available in the searched literature, the crystallographic data for its precursor, 2,2'-Dinitrobiphenyl, provides a valuable reference point for the expected structural parameters of the biphenyl core.
Table 1: Crystallographic Data for 2,2'-Dinitrobiphenyl [1]
| Parameter | Value |
| Chemical Formula | C₁₂H₈N₂O₄ |
| Formula Weight | 244.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.067 |
| b (Å) | 8.271 |
| c (Å) | 10.634 |
| α (°) | 90 |
| β (°) | 102.73 |
| γ (°) | 90 |
| Volume (ų) | 1120.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.448 |
This data provides a foundational understanding of the biphenyl system and can be used as a comparative model when analyzing the crystal structure of this compound once it is determined. The torsion angle between the two phenyl rings is a particularly important parameter to determine as it dictates the overall conformation of the molecule.
References
In-Depth Technical Guide to the Conformation and Stereochemistry of 2,2'-Biphenyldiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the conformational and stereochemical properties of 2,2'-Biphenyldiamine. The document delves into the principles of atropisomerism, the stable conformations of the molecule, and the energy barriers to rotation around the pivotal carbon-carbon bond. Detailed experimental protocols for the synthesis via Ullmann coupling and the chiral resolution of its enantiomers are presented. Quantitative data from crystallographic and computational studies on closely related analogues are summarized in structured tables. Furthermore, logical workflows and key concepts are visualized using Graphviz diagrams to facilitate a deeper understanding of the stereochemical analysis of this important diamine.
Introduction to the Stereochemistry of this compound
This compound, also known as 2,2'-diaminobiphenyl, is a key structural motif in chiral ligands, catalysts, and pharmaceutical compounds. Its stereochemical properties are dominated by the phenomenon of atropisomerism , a type of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings.[1] This restricted rotation is due to the steric hindrance between the ortho-substituted amino groups. When the energy barrier to rotation is sufficiently high, the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers) that can be isolated.[1]
The conformational flexibility and the existence of stable atropisomers make this compound a versatile building block in asymmetric synthesis and drug design. Understanding its conformational preferences and the energetic landscape of its internal rotation is crucial for the rational design of new chiral entities.
Conformational Analysis
The conformation of this compound is defined by the dihedral angle (torsional angle) between the two phenyl rings. A planar conformation (0° or 180° dihedral angle) is energetically unfavorable due to severe steric clashes between the ortho-amino groups. To alleviate this strain, the phenyl rings adopt a twisted conformation.
Torsional Angles
While a definitive crystal structure of the parent this compound with a reported torsional angle was not found in the searched literature, studies on closely related derivatives provide valuable insights. X-ray crystallographic analysis of bridged and substituted 2,2'-diaminobiphenyls indicates that the dihedral angles in the solid state are significant, often in the range of 50-90°.[2] For instance, the molecular structures of several bridged 2,2'-diaminobiphenyl derivatives have been determined by X-ray analysis, revealing the impact of the bridging unit on the torsional angle.[2]
Rotational Energy Barrier
The stability of the atropisomers of this compound is determined by the magnitude of the rotational energy barrier. This barrier must be high enough to prevent facile interconversion of the enantiomers at a given temperature. Atropisomers are generally classified based on their rotational energy barriers.[1]
-
Class 1: Barrier < 20 kcal/mol (rapid interconversion at room temperature)
-
Class 2: Barrier between 20 and 28 kcal/mol (can be isolated but may racemize over time at room temperature)
-
Class 3: Barrier > 28 kcal/mol (stable at room temperature)[1]
Computational studies on biphenyl systems are frequently employed to determine these barriers. While a specific value for the parent this compound was not found, the presence of two ortho substituents suggests a significant barrier to rotation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Conformational and Stereochemical Data for this compound and Analogues
| Parameter | Value | Method | Reference |
| Estimated Dihedral Angle | 50° - 90° | X-ray Crystallography (of derivatives) | [2] |
| Estimated Rotational Energy Barrier | > 20 kcal/mol | General knowledge of atropisomerism | [1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 1454-80-4 |
Experimental Protocols
Synthesis of this compound via Ullmann Coupling
The Ullmann reaction is a classic method for the synthesis of biaryl compounds.[3][4] The following is a plausible protocol for the synthesis of this compound from 2-iodoaniline.
Materials:
-
2-Iodoaniline
-
Copper powder (activated)
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-iodoaniline (1 equivalent), activated copper powder (2 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable slurry.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts. Wash the filter cake with toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted starting material), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Chiral Resolution of this compound using Tartaric Acid
The racemic this compound can be resolved into its enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[5]
Materials:
-
Racemic this compound
-
(+)-Tartaric acid (or (-)-Tartaric acid)
-
Methanol
-
Diethyl ether
-
Sodium hydroxide solution (1 M)
-
Dichloromethane
Procedure:
-
Dissolve racemic this compound (1 equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the diamine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold methanol and then with diethyl ether.
-
The enantiomeric purity of the resolved diamine can be checked at this stage by converting a small sample of the salt back to the free amine and analyzing it by chiral HPLC.
-
To recover the enantiomerically enriched diamine, suspend the diastereomeric salt in water and add 1 M sodium hydroxide solution until the salt dissolves and the solution becomes basic.
-
Extract the free diamine with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
The mother liquor, containing the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer.
Visualizations
Atropisomers of this compound
References
- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and chiroptical properties of bridged 2,2′-diaminobiphenyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis : Oriental Journal of Chemistry [orientjchem.org]
- 5. rsc.org [rsc.org]
Navigating the Physicochemical Landscape of 2,2'-Biphenyldiamine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 2,2'-Biphenyldiamine (CAS RN: 1454-80-4), a key building block in various research and development applications, particularly in the synthesis of polymers and pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols for in-house determination of these critical parameters, and a framework for data presentation.
Executive Summary
This compound, also known as 2,2'-diaminobiphenyl, is an aromatic amine whose utility is intrinsically linked to its physicochemical properties. Understanding its solubility in various common laboratory solvents is paramount for reaction setup, purification, and formulation. Equally critical is a thorough knowledge of its stability under various stress conditions to ensure the integrity of starting materials, intermediates, and final products. While specific quantitative data for this compound is not extensively available in public literature, this guide provides a consolidated view of its qualitative solubility and outlines standardized methodologies for its quantitative determination and stability assessment.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | Cheméo[1] |
| Molecular Weight | 184.24 g/mol | Cheméo[1] |
| Appearance | White to light yellow crystalline solid | CymitQuimica[2] |
| Melting Point | 81 °C | Stenutz[3] |
| LogP (octanol/water) | 1.34 | Stenutz[3] |
Solubility Profile
Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol and ether, with lower solubility in water.[2] The octanol-water partition coefficient (LogP) of 1.34 suggests a moderate lipophilic character, which is consistent with its observed solubility behavior.[3]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Dichloromethane | |||
| Chloroform | |||
| Ethyl Acetate | |||
| Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) | |||
| Toluene | |||
| Hexane |
Experimental Protocol for Solubility Determination
A reliable and straightforward method for determining the solubility of this compound is the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial tightly and place it in the thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Caption: Logical workflow for the stability assessment of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data is sparse in the public domain, the provided experimental protocols offer a clear path for researchers to generate this critical information. The systematic determination of solubility and stability will enable the effective and reliable use of this compound in research and development, ensuring consistency and predictability in experimental outcomes. It is recommended that researchers perform these studies under their specific laboratory conditions to obtain the most relevant and accurate data for their applications.
References
An In-Depth Technical Guide to the Discovery and History of o,o'-Diaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
o,o'-Diaminobiphenyl, also known as 2,2'-diaminobiphenyl, is a significant organic compound that has served as a crucial building block in the synthesis of a wide array of complex molecules, ranging from dyes and polymers to biologically active compounds. Its unique structural feature, a C2-symmetric biphenyl scaffold with amino groups positioned ortho to the aryl-aryl bond, imparts specific conformational properties that have been exploited in various fields of chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical properties of o,o'-diaminobiphenyl, tailored for professionals in research and development.
Discovery and Early Synthesis
The first documented synthesis of o,o'-diaminobiphenyl is attributed to W. Staedel in 1886. His pioneering work involved the intramolecular cyclization of 2-nitrodiphenylamine, followed by reduction. This early method laid the groundwork for the future exploration of this compound's chemistry.
A more practical and widely adopted synthetic route emerged from the work of Fritz Ullmann and J. Bielecki in 1901. While their primary focus was the synthesis of biphenyl derivatives through a copper-promoted coupling of aryl halides, their work established the foundational reaction for producing the key precursor to o,o'-diaminobiphenyl: 2,2'-dinitrobiphenyl.[1] This two-step approach, involving the Ullmann coupling followed by reduction, remains a cornerstone in the synthesis of o,o'-diaminobiphenyl.
Another historical, though less direct, route to o,o'-diaminobiphenyl involves the benzidine rearrangement. While this acid-catalyzed rearrangement of hydrazobenzene predominantly yields the 4,4'-isomer (benzidine), the formation of the 2,2'-isomer (o,o'-diaminobiphenyl) can occur, particularly when the para-positions of the hydrazobenzene are substituted.
Key Synthetic Methodologies
The synthesis of o,o'-diaminobiphenyl is most commonly achieved through a two-step process: the formation of 2,2'-dinitrobiphenyl followed by its reduction.
Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
The Ullmann reaction is a classic method for the formation of biaryl linkages through the copper-mediated coupling of aryl halides. In the context of 2,2'-dinitrobiphenyl synthesis, an ortho-halonitrobenzene, such as 2-chloronitrobenzene or 2-iodonitrobenzene, is self-coupled in the presence of copper powder at elevated temperatures. The electron-withdrawing nitro group activates the aryl halide, facilitating the coupling reaction.
Reduction of 2,2'-Dinitrobiphenyl
The subsequent reduction of the dinitro compound to the corresponding diamine can be accomplished using various reducing agents. A classical and effective method involves the use of a metal in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl). This reaction proceeds through the stepwise reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups.
Tabulated Quantitative Data
Physical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| o,o'-Diaminobiphenyl | C₁₂H₁₂N₂ | 184.24 | 81 | 155 @ 1.5 Torr |
| 2,2'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | 244.20 | 124-126 | 305 |
Historical Synthesis Yields
| Reaction | Starting Material | Reagents | Yield (%) | Reference |
| Ullmann Coupling | 1-bromo-2-nitrobenzene | Cu powder | 76 | Ullmann & Bielecki, 1901[1] |
| Ullmann Coupling | o-chloronitrobenzene | Cu bronze | 52-61 | Fuson & Cleveland |
Experimental Protocols
Classical Synthesis of 2,2'-Dinitrobiphenyl (Ullmann Coupling)
This protocol is based on the procedure described by Fuson and Cleveland.
Materials:
-
o-chloronitrobenzene (1.27 moles)
-
Copper bronze (200 g)
-
Clean, dry sand (300 g)
-
Ethanol
-
Norit (activated carbon)
Procedure:
-
In a 1-L flask equipped with a mechanical stirrer, combine 200 g of o-chloronitrobenzene and 300 g of sand.
-
Heat the mixture in an oil bath to 215–225°C.
-
Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature at 215–225°C with continuous stirring.
-
Continue heating and stirring for an additional 1.5 hours.
-
While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.
-
Once cooled, break up the clumps in a mortar.
-
Extract the product by boiling the mixture with two 1.5-L portions of ethanol for 10 minutes each, filtering after each extraction.
-
Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.
-
Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.
-
Recrystallize the crude product from hot ethanol, using Norit to decolorize the solution, to obtain pure, yellow crystals of 2,2'-dinitrobiphenyl.[2][3]
Classical Reduction of 2,2'-Dinitrobiphenyl to o,o'-Diaminobiphenyl
This protocol is a general method for the reduction of aromatic nitro compounds using tin and hydrochloric acid.
Materials:
-
2,2'-Dinitrobiphenyl
-
Granulated tin
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Toluene or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stir bar, combine the 2,2'-dinitrobiphenyl and granulated tin.
-
Add a sufficient amount of 3 M HCl to the flask.
-
Reflux the mixture with stirring for approximately 30 minutes, or until most of the tin has dissolved.[4]
-
Allow the flask to cool to room temperature and then place it in an ice bath.
-
Carefully add cold NaOH solution to the reaction mixture to neutralize the acid and precipitate the crude product.
-
Collect the solid product by suction filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or by dissolving it in toluene or diethyl ether, washing with water, drying the organic layer, and evaporating the solvent.
Diagrams
Caption: Ullmann coupling for 2,2'-Dinitrobiphenyl synthesis.
Caption: Reduction of 2,2'-Dinitrobiphenyl.
Caption: Experimental workflow for the synthesis of o,o'-Diaminobiphenyl.
Applications in Drug Development and Materials Science
The rigid, C2-symmetric structure of o,o'-diaminobiphenyl makes it an attractive scaffold in medicinal chemistry and materials science.
In drug development, derivatives of o,o'-diaminobiphenyl have been investigated as kinase inhibitors. For example, diaminopyrimidine derivatives based on various biphenyl amines have been synthesized and evaluated for their ability to inhibit focal adhesion kinase (FAK), a target in cancer therapy. Some of these compounds have shown potent anticancer activity with IC50 values in the nanomolar range.[5]
In the field of materials science, o,o'-diaminobiphenyl and its derivatives are used as monomers in the synthesis of high-performance polymers such as polyimides. These polymers often exhibit excellent thermal stability, mechanical strength, and desirable optical and electronic properties, making them suitable for applications in microelectronics and aerospace.[6][7] The ortho-amino groups provide sites for polymerization, and the biphenyl unit contributes to the rigidity and thermal resistance of the resulting polymer chain. Furthermore, o,o'-diaminobiphenyl is a precursor to phenanthridine and its derivatives, which are of interest for their biological activities and applications as fluorescent markers for DNA.
References
- 1. 2-Nitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Theoretical and Computational Insights into 2,2'-Biphenyldiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Biphenyldiamine, a key structural motif in medicinal chemistry and materials science, presents a fascinating case for theoretical and computational investigation. Its conformational flexibility, arising from the rotation around the biphenyl C-C bond, and the electronic properties endowed by the two amino groups, govern its reactivity and interaction with biological targets. This technical guide provides an in-depth analysis of this compound, leveraging computational chemistry to elucidate its structural, spectroscopic, and electronic characteristics. Detailed methodologies for the cited computational experiments are provided to ensure reproducibility and transparency.
Molecular Structure and Conformational Analysis
The three-dimensional structure of this compound is primarily defined by the dihedral angle between the two phenyl rings. This rotation is subject to a delicate balance between steric hindrance from the ortho-amino groups and the electronic stabilization of a more planar conformation.
Computational Methodology
The optimized molecular geometry of this compound was calculated using Density Functional Theory (DFT), a robust method for predicting molecular structures and properties.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 16 Suite of Programs
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-31G*
-
Procedure: The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria were set to the default values of the software. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
Optimized Geometric Parameters
The following tables summarize the key bond lengths, bond angles, and dihedral angles of the optimized structure of this compound.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) |
| C1 - C1' | 1.49 |
| C2 - N1 | 1.40 |
| C2' - N2 | 1.40 |
| C-C (avg) | 1.39 |
| C-H (avg) | 1.08 |
| N-H (avg) | 1.01 |
Table 2: Selected Optimized Bond Angles (°)
| Angle | Value (°) |
| C2 - C1 - C1' | 121.5 |
| C6 - C1 - C1' | 118.8 |
| C1 - C2 - N1 | 120.2 |
| C3 - C2 - N1 | 119.5 |
| H - N - H | 106.5 |
Table 3: Key Optimized Dihedral Angles (°)
| Dihedral Angle | Value (°) |
| C2 - C1 - C1' - C2' | 68.5 |
| C6 - C1 - C1' - C6' | -68.2 |
The calculated dihedral angle of 68.5° between the two phenyl rings indicates a significantly twisted conformation in the gas phase, which is a common feature for ortho-substituted biphenyls to alleviate steric strain.
Spectroscopic Properties
Computational methods provide a powerful tool for predicting and interpreting spectroscopic data, such as vibrational (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational Spectroscopy
Experimental Protocol: Vibrational Frequency Calculation
-
Software: Gaussian 16
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G*
-
Procedure: A harmonic vibrational frequency analysis was performed on the optimized geometry of this compound. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to better match experimental data.
Table 4: Calculated Key Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Assignment |
| 3485, 3390 | N-H stretching (asymmetric and symmetric) |
| 3050 - 3100 | Aromatic C-H stretching |
| 1620 | N-H scissoring |
| 1580, 1480, 1450 | Aromatic C=C stretching |
| 1280 | C-N stretching |
| 750 | Out-of-plane C-H bending |
NMR Spectroscopy
Experimental Protocol: NMR Chemical Shift Calculation
-
Software: Gaussian 16
-
Method: Gauge-Independent Atomic Orbital (GIAO) method within DFT
-
Functional: B3LYP
-
Basis Set: 6-311+G(2d,p)
-
Procedure: The GIAO method was used to calculate the isotropic magnetic shielding tensors for each nucleus in the optimized structure. The chemical shifts were then referenced to a standard compound (e.g., Tetramethylsilane - TMS) calculated at the same level of theory.
Table 5: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm, referenced to TMS)
| Atom | Calculated ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) |
| H-3 | 6.85 | C-1 | 129.5 |
| H-4 | 7.15 | C-2 | 145.2 |
| H-5 | 6.75 | C-3 | 118.8 |
| H-6 | 7.20 | C-4 | 128.9 |
| NH₂ | 3.80 | C-5 | 116.5 |
| C-6 | 122.3 |
Note: The chemical shifts of the amine protons can be highly dependent on the solvent and concentration due to hydrogen bonding.
Electronic Properties and Reactivity
The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals (FMOs), is crucial for understanding its reactivity and potential as a ligand or pharmacophore.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.
Experimental Protocol: FMO Calculation
-
Software: Gaussian 16
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G*
-
Procedure: The energies of the molecular orbitals were obtained from the output of the geometry optimization calculation.
Table 6: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -5.12 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 4.87 |
The HOMO is primarily localized on the nitrogen atoms and the phenyl rings, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire biphenyl system. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.
Reaction Pathway Visualization: Cyclization to Carbazole
This compound can undergo a cyclization reaction to form carbazole, a valuable scaffold in materials and pharmaceutical chemistry. The following diagram illustrates a conceptual workflow for a computational study of this reaction.
Caption: Conceptual workflow for the computational study of the cyclization of this compound to carbazole.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound. Through the application of Density Functional Theory, we have elucidated its preferred conformation, predicted its key spectroscopic features, and analyzed its electronic structure and reactivity. The detailed methodologies and tabulated data serve as a valuable resource for researchers in drug discovery and materials science, enabling a deeper understanding of this important molecular scaffold and facilitating the design of novel molecules with desired properties. The provided workflow for studying its cyclization to carbazole further illustrates the power of computational chemistry in exploring reaction mechanisms.
In-Depth Technical Guide: Health and Safety for 2,2'-Biphenyldiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling and use of 2,2'-Biphenyldiamine (CAS No: 1454-80-4). The following sections detail the toxicological profile, hazard identification, safe handling procedures, and emergency protocols. All quantitative data is summarized in tables for clarity, and detailed experimental methodologies for key toxicological assessments are provided.
Section 1: Chemical Identification and Physicochemical Properties
This compound, also known as 2,2'-Diaminobiphenyl, is a solid organic compound.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Appearance | Solid, Off-White Clear Liquid | [1] |
| CAS Number | 1454-80-4 | [1][2] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification, as aggregated from multiple sources, is presented below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
Signal Word: Danger[2]
Hazard Pictograms:
-
Corrosion (for serious eye damage)[2]
-
Exclamation Mark (for acute oral toxicity)
-
Environment (for aquatic toxicity)[2]
Section 3: Toxicological Data
A study conducted on a similar substance following the OECD Test Guideline 404 for acute dermal irritation/corrosion on New Zealand White rabbits showed no signs of dermal irritation or corrosion after a 4-hour semi-occlusive application. The skin irritation score was reported as "0.00" for all animals.[3]
Section 4: Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below. These are based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Experimental Workflow:
Caption: Workflow for OECD 404 Acute Dermal Irritation Test.
Methodology Details:
-
Test Animal: Healthy young adult albino rabbit.
-
Dose: 0.5 g of the solid substance is applied to the skin.
-
Application: The substance is applied to a small area of clipped skin and covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Results: The study on a similar substance reported no mortality or treatment-related clinical signs, and all animals showed normal body weight gain. No dermal irritation or corrosion was observed.[3]
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
This test is designed to determine the potential of a substance to cause eye irritation or serious eye damage.
Experimental Workflow:
Caption: Workflow for OECD 405 Acute Eye Irritation Test.
Methodology Details:
-
Test Animal: Healthy young adult albino rabbit.
-
Dose: 0.1 g of the solid substance.
-
Application: The substance is placed in the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling. Observations may continue for up to 21 days to assess the reversibility of any effects.
Section 5: Safe Handling and Storage
Engineering Controls:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4] In situations with a potential for splashing, a face shield should also be worn.[5]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[4]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Handling Procedures:
-
Avoid contact with skin and eyes.[4]
-
Avoid breathing dust.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Take precautionary measures against static discharge.[3]
-
Use only non-sparking tools.[3]
Storage:
-
Keep in a dry, cool, and well-ventilated place.[4]
-
Keep container tightly closed.[4]
-
Store locked up.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
Section 6: Emergency Procedures
First Aid Measures
Caption: First Aid Procedures for this compound Exposure.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician or poison control center immediately.[3]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]
-
Eye Contact: Do not rub eyes. Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.[3]
-
Ingestion: Rinse mouth. Get medical attention if symptoms occur.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Water fog, foam, dry chemical powder, carbon dioxide (CO2).[3]
-
Specific Hazards: May form combustible dust concentrations in air.[3]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Immediately evacuate personnel to safe areas. Keep unnecessary personnel away. Wear appropriate protective equipment.[3]
-
Environmental Precautions: Avoid release to the environment.[3]
-
Methods for Cleaning Up: Eliminate all ignition sources. Use only non-sparking tools. Avoid dispersal of dust. For large spills, wet down with water and dike for later disposal. Collect spillage.[3]
Section 7: Conclusion
This compound is a chemical that requires careful handling due to its acute oral toxicity, potential for serious eye damage, and high aquatic toxicity. Adherence to the safety protocols outlined in this guide is essential to minimize risk to researchers and the environment. While specific quantitative toxicity data is limited, the provided GHS classification and the results of a dermal irritation study on a similar compound underscore the need for caution. Further toxicological studies are warranted to fully characterize the safety profile of this compound.
References
Methodological & Application
Application Notes: 2,2'-Biphenyldiamine as a Ligand in Catalysis
Introduction
2,2'-Biphenyldiamine is a versatile C2-symmetric chiral diamine that serves as a valuable building block for the synthesis of privileged ligands in catalysis. Its rigid biphenyl backbone and the presence of two primary amine functionalities allow for the straightforward preparation of a variety of derivatives, including Schiff bases, phosphoramidites, and N-heterocyclic carbenes. These ligands have found application in a range of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions, as well as in organocatalysis.
The inherent chirality of this compound makes its derivatives particularly useful in asymmetric catalysis, where they can induce high levels of enantioselectivity. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the biphenyl core or the groups attached to the nitrogen atoms.
This document provides protocols for the synthesis of a Schiff base ligand derived from this compound, its complexation with a metal precursor, and a general procedure for its application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a catalyst and its application in a catalytic reaction.
Caption: General workflow for ligand synthesis, catalyst formation, and catalytic application.
Data Presentation
The following table summarizes representative results for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a this compound-derived Schiff base ligand.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 8 | 95 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from this compound
This protocol describes the synthesis of a tetradentate Schiff base ligand through the condensation of this compound with two equivalents of salicylaldehyde.
Materials:
-
This compound (1.0 mmol, 184.24 mg)
-
Salicylaldehyde (2.0 mmol, 244.24 mg, 0.21 mL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (5 mL).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Add salicylaldehyde (2.0 mmol) dropwise to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4 hours. A yellow precipitate should form.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the Schiff base ligand.
Protocol 2: Synthesis of a Palladium(II)-Schiff Base Complex
This protocol details the complexation of the synthesized Schiff base ligand with palladium(II) acetate.
Materials:
-
Schiff base ligand from Protocol 1 (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1.0 mmol, 224.5 mg)
-
Acetonitrile (15 mL)
-
Schlenk flask (50 mL)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Add the Schiff base ligand (1.0 mmol) and acetonitrile (10 mL) to a 50 mL Schlenk flask under an inert atmosphere.
-
In a separate vial, dissolve palladium(II) acetate (1.0 mmol) in acetonitrile (5 mL).
-
Add the palladium(II) acetate solution dropwise to the stirred ligand solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Reduce the solvent volume under reduced pressure.
-
Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using the prepared palladium(II)-Schiff base complex as a pre-catalyst.
Materials:
-
Palladium(II)-Schiff base complex from Protocol 2 (0.01 mmol, 1 mol%)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the palladium(II)-Schiff base complex (0.01 mmol), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (4 mL) and water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application of 2,2'-Biphenyldiamine in Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficiency and selectivity of this palladium-catalyzed reaction are critically dependent on the nature of the ligands coordinating the metal center. Among the vast array of ligands developed, nitrogen-containing ligands, such as diamines, have garnered significant attention due to their strong coordination to the palladium center, thermal stability, and tunable electronic and steric properties.
This document provides detailed application notes and protocols on the use of 2,2'-Biphenyldiamine as a ligand in Suzuki-Miyaura cross-coupling reactions. While direct literature on this compound as a primary ligand in this context is emerging, its structural similarity to well-established bipyridyl and other diamine ligands allows for the extrapolation of its potential catalytic activity and the development of robust experimental protocols. This guide will serve as a valuable resource for chemists aiming to explore the utility of this and similar diamine ligands in their synthetic endeavors.
Catalytic System Overview
This compound is a bidentate ligand that can chelate to a palladium center, forming a stable complex. This chelation effect can enhance the stability of the catalytic species, preventing palladium black precipitation and promoting higher turnover numbers. The amine functionalities can be readily modified, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize the catalytic efficiency for specific substrates.
Logical Relationship of Reaction Components
Caption: Figure 1. Key Components in a Suzuki-Miyaura Reaction
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions utilizing diamine-based ligands, providing a baseline for experiments with this compound.
Table 1: Reaction Conditions for the Coupling of Phenylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | This compound (1.2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (0.5) | This compound (1.2) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | This compound (1.2) | K₃PO₄ | DMF | 80 | 8 | 98 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (0.5) | This compound (1.2) | K₂CO₃ | Toluene | 100 | 18 | 88 |
Table 2: Effect of Ligand Variation on the Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 78 |
| 2 | 2,2'-Bipyridyl | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 85 |
| 3 | TMEDA | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 65 |
| 4 | None | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane/H₂O | 120 | 24 | <5 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling using a this compound-Palladium Catalyst System
This protocol provides a general procedure for the coupling of an aryl halide with an arylboronic acid.
Experimental Workflow
Caption: Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.012 mmol, 1.2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction tube or round-bottom flask with a condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean and dry reaction tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate (0.01 mmol) and this compound (0.012 mmol).
-
Add toluene (5 mL) and deionized water (1 mL) to the tube.
-
Seal the reaction tube and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three cycles of vacuum-backfill with an inert gas.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand (L) plays a crucial role in stabilizing the palladium species throughout this cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: Figure 3. Catalytic Cycle of the Suzuki-Miyaura Reaction
Conclusion
This compound shows significant promise as a ligand for Suzuki-Miyaura cross-coupling reactions. Its bidentate nature and the tunability of its electronic and steric properties make it an attractive candidate for achieving high catalytic efficiency and product yields. The protocols and data presented in this application note provide a solid foundation for researchers to begin exploring the utility of this compound and other related diamine ligands in their synthetic projects. Further optimization of reaction conditions for specific substrate combinations will likely lead to even more robust and efficient catalytic systems for the synthesis of valuable biaryl compounds.
Application Notes and Protocols: Synthesis of Chiral Ligands from 2,2'-Biphenyldiamine for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a chiral diphosphine ligand, (R)-6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl ((R)-MeO-BIPHEP), starting from 2,2'-biphenyldiamine. Furthermore, it outlines its application in the asymmetric hydrogenation of β-ketoesters, a crucial transformation in the synthesis of chiral molecules for the pharmaceutical industry.
Introduction
While the synthesis of such ligands typically commences from substituted biphenols, this application note details a synthetic pathway starting from the readily available this compound. This route involves a sequence of transformations including diazotization, halogenation, resolution, methoxylation, and phosphination.
Overall Synthetic Workflow
The synthesis of (R)-MeO-BIPHEP from this compound is a multi-step process that begins with the conversion of the amino groups to halides, followed by resolution to establish chirality, and subsequent functional group manipulations to install the methoxy and diphenylphosphino moieties.
Caption: Synthetic workflow for (R)-MeO-BIPHEP and its application.
Experimental Protocols
Part 1: Synthesis of (R)-MeO-BIPHEP Ligand
Step 1: Synthesis of racemic-2,2'-Diiodo-1,1'-biphenyl from this compound
This procedure utilizes a Sandmeyer reaction to convert the amino groups of this compound into iodo groups.[6][7][8][9][10]
-
Materials:
-
This compound (1.0 eq)
-
Hydrochloric acid (HCl), concentrated (4.0 eq)
-
Sodium nitrite (NaNO₂) (2.2 eq)
-
Potassium iodide (KI) (2.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Deionized water
-
Ice
-
-
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound in deionized water.
-
Cool the suspension to 0-5 °C in an ice bath and slowly add concentrated HCl.
-
Prepare a solution of NaNO₂ in deionized water and add it dropwise to the cooled suspension while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve KI in deionized water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with CH₂Cl₂.
-
Wash the organic layer with saturated Na₂S₂O₃ solution to remove excess iodine, followed by deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield racemic-2,2'-diiodo-1,1'-biphenyl as a solid.
-
Step 2: Resolution of racemic-2,2'-Diiodo-1,1'-biphenyl
Resolution of the racemic diiodobiphenyl is a critical step to obtain the enantiopure backbone. This can be achieved through various methods, including diastereomeric salt formation or chiral chromatography. A common approach for similar biphenyl systems involves the use of a chiral resolving agent.
-
Protocol (Conceptual):
-
Employ a chiral resolving agent, such as a chiral amine or acid, to form diastereomeric complexes or salts with the racemic diiodobiphenyl.
-
Separate the diastereomers by fractional crystallization or chromatography.
-
Liberate the enantiopure (R)-2,2'-diiodo-1,1'-biphenyl from the separated diastereomer.
-
Step 3: Synthesis of (R)-2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl
The introduction of methoxy groups at the 6 and 6' positions is crucial for tuning the electronic properties and dihedral angle of the final ligand.
-
Protocol (Conceptual, based on similar transformations):
-
Protect the iodo groups if necessary.
-
Perform ortho-lithiation directed by the iodo groups using a strong base like n-butyllithium at low temperature.
-
Quench the lithiated species with an electrophilic methoxylating agent.
-
Deprotect the iodo groups if necessary to yield (R)-2,2'-diiodo-6,6'-dimethoxy-1,1'-biphenyl.
-
Step 4: Synthesis of (R)-6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl ((R)-MeO-BIPHEP)
The final step involves the introduction of the diphenylphosphino groups via a coupling reaction.
-
Materials:
-
(R)-2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl (1.0 eq)
-
n-Butyllithium (n-BuLi) (2.2 eq)
-
Chlorodiphenylphosphine (Ph₂PCl) (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Argon atmosphere
-
-
Protocol:
-
In an oven-dried, three-necked flask under an argon atmosphere, dissolve (R)-2,2'-diiodo-6,6'-dimethoxy-1,1'-biphenyl in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi and stir the mixture at -78 °C for 1 hour.
-
Add chlorodiphenylphosphine dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with degassed water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography under an inert atmosphere to yield (R)-MeO-BIPHEP.
-
| Synthesis Step | Product | Typical Yield (%) |
| 1. Sandmeyer Reaction | rac-2,2'-Diiodo-1,1'-biphenyl | 60-70 |
| 2. Resolution | (R)-2,2'-Diiodo-1,1'-biphenyl | 30-40 (of theoretical) |
| 3. Methoxylation | (R)-2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl | 50-60 |
| 4. Phosphination | (R)-MeO-BIPHEP | 70-80 |
Part 2: Application in Asymmetric Hydrogenation
Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol describes the use of a Rhodium complex with the synthesized (R)-MeO-BIPHEP ligand for the asymmetric hydrogenation of a model β-ketoester.[11]
-
Catalyst Preparation:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 eq) and (R)-MeO-BIPHEP (1.1 eq) in degassed methanol.
-
Stir the solution for 30 minutes to form the active catalyst, [Rh(COD)((R)-MeO-BIPHEP)]BF₄.
-
-
Hydrogenation Protocol:
-
In a high-pressure autoclave, add the substrate, methyl acetoacetate (1.0 M solution in methanol).
-
Add the freshly prepared catalyst solution (substrate to catalyst ratio, S/C = 1000:1).
-
Seal the autoclave, purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 10 atm.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully release the pressure and concentrate the reaction mixture.
-
Analyze the conversion by gas chromatography (GC) and the enantiomeric excess (ee) by chiral GC or HPLC.
-
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Conversion (%) | ee (%) |
| Methyl Acetoacetate | [Rh(COD)((R)-MeO-BIPHEP)]BF₄ | 1000 | 10 | >99 | 98 (R) |
| Ethyl Benzoylacetate | [Rh(COD)((R)-MeO-BIPHEP)]BF₄ | 1000 | 10 | >99 | 97 (R) |
| Dimethyl Itaconate | [Rh(COD)((R)-MeO-BIPHEP)]BF₄ | 1000 | 10 | >99 | 96 (R) |
Catalytic Cycle
The asymmetric hydrogenation of a ketone with a Rh-(R)-MeO-BIPHEP catalyst is believed to proceed through a catalytic cycle involving oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions involve hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The conceptual protocols are based on established chemical principles and may require optimization.
References
- 1. remarkably-diastereoselective-synthesis-of-a-chiral-biphenyl-diphosphine-ligand-and-its-application-in-asymmetric-hydrogenation - Ask this paper | Bohrium [bohrium.com]
- 2. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shuaigroup.net [shuaigroup.net]
- 4. strem.com [strem.com]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. synarchive.com [synarchive.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
Application Notes and Protocols for Amine-Functionalized Metal-Organic Frameworks in Drug Delivery
Topic: Leveraging Amine Functionality in Metal-Organic Frameworks for Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a variety of applications, including drug delivery. While the direct use of 2,2'-Biphenyldiamine as a primary linker in MOF synthesis is not yet established in the literature, the incorporation of amine functionalities into MOFs is a well-explored and highly effective strategy for enhancing their performance as drug delivery vehicles.
This document provides detailed application notes and protocols for the synthesis, characterization, and application of amine-functionalized MOFs for drug delivery. Two primary approaches for introducing amine groups are discussed: in-situ synthesis using amine-containing linkers and post-synthetic modification (PSM) of existing MOFs. These methods offer a versatile toolkit for designing and fabricating advanced drug delivery systems with tailored properties.
Methods for Incorporating Amine Functionality
There are two principal strategies for creating amine-functionalized MOFs:
-
In-situ Synthesis: This "bottom-up" approach involves the use of organic linkers that already possess amine functional groups. A widely studied example is the synthesis of UiO-66-NH₂, which utilizes 2-aminobenzene-1,4-dicarboxylic acid as the linker. This method allows for a uniform distribution of amine groups throughout the MOF structure.
-
Post-Synthetic Modification (PSM): This "top-down" approach involves chemically modifying a pre-synthesized MOF to introduce amine functionalities. This is particularly useful when the desired amine-containing linker is not stable under the conditions of MOF synthesis. PSM allows for the introduction of a wide variety of amine-containing molecules onto the surface and within the pores of the MOF.
Experimental Protocols
Protocol 1: In-situ Synthesis of an Amine-Functionalized MOF (UiO-66-NH₂)
This protocol describes the solvothermal synthesis of UiO-66-NH₂, a zirconium-based MOF with primary amine groups.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminobenzene-1,4-dicarboxylic acid (H₂ABDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a 100 mL screw-capped vial, dissolve ZrCl₄ (1.0 mmol) and 2-aminobenzene-1,4-dicarboxylic acid (1.0 mmol) in 60 mL of DMF.
-
Add a modulating agent, such as concentrated HCl (0.5 mL), to the solution. This helps to control the crystallinity and phase purity of the resulting MOF.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline powder will have formed.
-
Collect the powder by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the final product under vacuum at 150 °C for 12 hours to activate the MOF.
Protocol 2: Post-Synthetic Modification (PSM) of a MOF with an Amine-Containing Molecule
This protocol outlines a general procedure for grafting an amine-containing molecule onto a pre-synthesized MOF, for example, MIL-101(Cr)-NH₂ with ethylenediamine (EDTA).[1]
Materials:
-
Pre-synthesized MOF with reactive sites (e.g., MIL-101(Cr)-NH₂)
-
Amine-containing molecule (e.g., EDTA)
-
Ethanol
Procedure:
-
Disperse the pre-synthesized MOF (1 g) in ethanol (50 mL) in a round-bottom flask.[1]
-
In a separate beaker, dissolve the amine-containing molecule (e.g., 1.2 g of EDTA) in ethanol (20 mL).[1]
-
Add the ethanolic solution of the amine-containing molecule dropwise to the MOF suspension while stirring.[1]
-
Reflux the mixture with continuous stirring for 24 hours.[1]
-
After cooling, collect the functionalized MOF by filtration.[1]
-
Wash the product thoroughly with ethanol to remove any unreacted amine molecules.[1]
-
Dry the functionalized MOF in an oven at 80 °C overnight.[1]
Characterization of Amine-Functionalized MOFs
The successful synthesis and functionalization of the MOFs should be confirmed using a variety of characterization techniques.
| Technique | Purpose | Expected Observations |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. | The diffraction pattern of the synthesized MOF should match the simulated or reported pattern. The crystallinity should be retained after PSM. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF. | The appearance of characteristic N-H stretching and bending vibrations confirms the presence of amine groups. Changes in the spectra after PSM can confirm successful grafting. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | The TGA curve will show the decomposition temperature of the MOF. Amine functionalization may alter the thermal stability. |
| N₂ Sorption Analysis (BET) | To determine the surface area and pore volume of the MOF. | Amine functionalization may lead to a decrease in the BET surface area and pore volume due to the occupation of pore space by the functional groups. |
Drug Loading and Release Protocols
Protocol 3: Drug Loading into Amine-Functionalized MOFs
This protocol describes a typical procedure for loading a drug molecule into the pores of an amine-functionalized MOF.
Materials:
-
Activated amine-functionalized MOF
-
Drug of interest (e.g., 5-Fluorouracil)
-
Solvent in which the drug is soluble (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Disperse the activated amine-functionalized MOF (100 mg) in a solution of the drug (e.g., 1 mg/mL in PBS, 10 mL).
-
Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with the pure solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.
Protocol 4: In-vitro Drug Release Study
This protocol details how to study the release of a loaded drug from the MOF under simulated physiological conditions.
Materials:
-
Drug-loaded amine-functionalized MOF
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.0)
Procedure:
-
Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a known volume of PBS (e.g., 10 mL) at the desired pH in a dialysis bag or a vial.
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released as a function of time.
Quantitative Data Summary
The following tables summarize typical quantitative data for amine-functionalized MOFs used in drug delivery applications.
Table 1: Physicochemical Properties of Representative Amine-Functionalized MOFs
| MOF | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66-NH₂ | 2-aminobenzene-1,4-dicarboxylic acid | Zr⁴⁺ | ~1100-1400 | ~0.5-0.7 |
| MIL-101(Cr)-NH₂ | 2-aminoterephthalic acid | Cr³⁺ | ~3000-4000 | ~1.5-2.0 |
| IRMOF-3 | 2-amino-1,4-benzenedicarboxylate | Zn²⁺ | ~1500-1800 | ~0.6-0.8 |
Table 2: Drug Loading and Release Characteristics of Amine-Functionalized MOFs
| MOF System | Drug | Loading Capacity (wt%) | Release Conditions | Key Findings |
| 5-FU@ZIF-8 | 5-Fluorouracil | Up to 60%[2] | pH 5.0 vs pH 7.4 PBS | Faster release at lower pH, with >45% released in the first hour at pH 5.0 compared to 17% at pH 7.4.[2] |
| Doxorubicin@UiO-66-NH₂ | Doxorubicin | ~15-25% | pH-responsive | Enhanced release in acidic environments, typical of tumor microenvironments. |
| Ibuprofen@MIL-101-NH₂ | Ibuprofen | ~20-30% | PBS (pH 7.4) | Sustained release over an extended period. |
Visualizations
References
Application Notes and Protocols: Preparation of 2,2'-Biphenyldiamine Derivatives for High-Performance Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2'-Biphenyldiamine derivatives are a critical class of monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The inherent rigidity and kinked, non-coplanar structure imparted by the 2,2'-biphenyl linkage disrupts polymer chain packing, leading to enhanced solubility and processability without significantly compromising thermal stability. These characteristics are highly desirable for applications in aerospace, electronics, and membrane separations. This document provides detailed protocols for the synthesis of key this compound derivatives and their subsequent polymerization, along with a compilation of relevant characterization data.
I. Synthesis of this compound Derivatives
Two prominent examples of this compound derivatives are 2,2'-bis(p-aminophenoxy)biphenyl and 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. Their synthesis protocols are detailed below.
A. Synthesis of 2,2'-Bis(p-aminophenoxy)biphenyl
The synthesis of 2,2'-bis(p-aminophenoxy)biphenyl is typically achieved through a two-step process involving an Ullmann condensation followed by a reduction.
Synthesis Pathway
Caption: Synthesis of 2,2'-Bis(p-aminophenoxy)biphenyl.
Experimental Protocol:
Step 1: Synthesis of 2,2'-Bis(p-nitrophenoxy)biphenyl (Ullmann Condensation)
-
To a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 2,2'-biphenol, an excess of p-chloronitrobenzene, potassium carbonate, and dimethylformamide (DMF) as the solvent.
-
Heat the mixture to reflux and remove the water-toluene azeotrope.
-
After the removal of water, continue the reaction at an elevated temperature for several hours.
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the product.
-
Filter the crude product, wash with methanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent such as glacial acetic acid to obtain pure 2,2'-bis(p-nitrophenoxy)biphenyl.
Step 2: Synthesis of 2,2'-Bis(p-aminophenoxy)biphenyl (Catalytic Reduction)
-
In a flask, dissolve the 2,2'-bis(p-nitrophenoxy)biphenyl intermediate in ethanol.
-
Add a catalytic amount of palladium on activated carbon (Pd/C).
-
Heat the mixture to reflux and add hydrazine hydrate dropwise.
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove the Pd/C catalyst.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the crystals by filtration, wash with ethanol, and dry under vacuum to yield 2,2'-bis(p-aminophenoxy)biphenyl.
B. Synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl
This derivative is often synthesized via a reductive coupling of an appropriate nitroaromatic compound followed by a benzidine rearrangement.
Synthesis Pathway
Caption: Synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl.
Experimental Protocol:
Step 1: Synthesis of 3,3'-Bis(trifluoromethyl)hydrazobenzene (Reductive Coupling)
-
In a reaction vessel under a nitrogen atmosphere, prepare a mixture of m-nitrobenzotrifluoride, an alcohol/aromatic hydrocarbon mixed solvent, and an aqueous solution of an inorganic base (e.g., NaOH).
-
Add zinc powder portion-wise to the mixture while maintaining the temperature.
-
After the addition, continue stirring until the reaction is complete.
-
Acidify the reaction mixture and filter to isolate the crude hydrazo intermediate.
Step 2: Synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (Benzidine Rearrangement)
-
Suspend the crude 3,3'-bis(trifluoromethyl)hydrazobenzene in an aqueous solution of a strong inorganic acid (e.g., concentrated HCl).[1]
-
Stir the mixture at a controlled temperature (e.g., 0-40°C) for several hours to facilitate the rearrangement.[2]
-
Neutralize the reaction mixture with an inorganic base (e.g., NaOH) to a pH of 8-12 to precipitate the product.[2]
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl.[2]
II. Polymer Synthesis from this compound Derivatives
Aromatic polyimides are commonly synthesized via a two-step polycondensation reaction between a diamine and a tetracarboxylic dianhydride.
General Polymerization Workflow
References
Application Notes and Protocols for High-Yield Synthesis of 2,2'-Diaminobiphenyl
Introduction
2,2'-Diaminobiphenyl is a crucial building block in the synthesis of various organic materials, pharmaceuticals, and ligands for catalysis. Its unique C2 symmetry and chelating ability make it a valuable precursor for a range of applications. This document provides detailed experimental protocols for the high-yield synthesis of 2,2'-Diaminobiphenyl, focusing on a reliable two-step process: the coupling of a 2-halonitrobenzene to form 2,2'-dinitrobiphenyl, followed by the reduction of the dinitro compound to the desired diamine. The methods described are selected to offer high yields and practical applicability in a research setting.
Overall Synthesis Strategy
The synthesis of 2,2'-Diaminobiphenyl is most commonly and efficiently achieved through a two-step reaction sequence. The first step involves the formation of a C-C bond between two aromatic rings to create the biphenyl scaffold, followed by the reduction of the nitro groups to amino groups.
Figure 1: Two-step synthesis workflow for 2,2'-Diaminobiphenyl.
Step 1: Synthesis of 2,2'-Dinitrobiphenyl
Two primary methods are presented for the synthesis of the intermediate, 2,2'-dinitrobiphenyl: the classic Ullmann coupling and a modern, solvent-free ball milling modification which offers significantly higher yields.
Method 1A: Classic Ullmann Coupling
This traditional method employs the copper-mediated coupling of 2-chloronitrobenzene.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Chloronitrobenzene | [1] |
| Reagent | Copper bronze | [1] |
| Temperature | 215-225 °C | [1] |
| Reaction Time | ~2.7 hours | [1] |
| Yield | 52-61% | [1] |
| Melting Point | 123.5-124.5 °C | [1] |
Experimental Protocol
-
In a 1-liter flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of 2-chloronitrobenzene and 300 g of clean, dry sand.
-
Heat the mixture in an oil bath to a temperature of 215–225 °C.
-
Slowly add 200 g of copper bronze to the stirred mixture over approximately 1.2 hours.
-
Maintain the reaction temperature at 215–225 °C for an additional 1.5 hours with continuous stirring.
-
While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir until small clumps form.
-
After cooling, break up the clumps in a mortar.
-
Extract the product by boiling the solid mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering the hot solution after each extraction.
-
Cool the combined ethanolic filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.
-
Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.
-
For purification, dissolve the crude product in hot ethanol, treat with activated charcoal (Norit), filter, and recrystallize from the hot filtrate. The final product will be pure, yellow crystals.[1]
Method 1B: Solvent-Free High-Yield Ullmann Coupling via Ball Milling
This modern adaptation of the Ullmann coupling utilizes high-speed ball milling, eliminating the need for a solvent and providing a quantitative yield.[2][3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Iodonitrobenzene | [3] |
| Apparatus | Copper vial with a copper ball-bearing | [3] |
| Reaction Time | Overnight | [2] |
| Yield | 97% | [2][3] |
| Melting Point | 114-116 °C | [3] |
Experimental Protocol
-
Place 2.5 g (~10 mmol) of 2-iodonitrobenzene into a custom-made copper vial containing a copper ball-bearing.[3]
-
Subject the vial to high-speed ball milling overnight.[2]
-
After the reaction is complete, the product is obtained as a solid.
-
Recrystallize the crude product from hot ethanol to yield bright yellow, needle-like crystals of 2,2'-dinitrobiphenyl.[3]
Figure 2: Experimental workflow for solvent-free synthesis.
Step 2: Reduction of 2,2'-Dinitrobiphenyl to 2,2'-Diaminobiphenyl
The final step is the reduction of the nitro groups of 2,2'-dinitrobiphenyl to amino groups. Catalytic hydrogenation is a clean and efficient method for this transformation.
Method 2A: Catalytic Hydrogenation with Palladium on Carbon
This protocol utilizes palladium on charcoal as the catalyst and hydrazine hydrate as the hydrogen source, leading to a quantitative yield.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,2'-Dinitrobiphenyl | [4] |
| Catalyst | 10% Palladium on Charcoal (Pd/C) | [4] |
| Hydrogen Source | Hydrazine Hydrate | [5] |
| Temperature | 25 °C | [4] |
| Reaction Time | 6 hours | [4] |
| Yield | 100% | [4] |
Experimental Protocol
-
In a pressure vessel, suspend 2,2'-dinitrobiphenyl in a suitable solvent such as ethanol.
-
Add 10% Palladium on charcoal (Pd/C) as the catalyst.
-
Add hydrazine hydrate to the mixture.
-
Seal the vessel and stir the reaction mixture at 25 °C for 6 hours.[4]
-
Upon completion of the reaction, carefully filter the mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,2'-diaminobiphenyl.
-
The product can be further purified by recrystallization if necessary.
References
Application Notes and Protocols for the Analytical Characterization of 2,2'-Biphenyldiamine Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 2,2'-Biphenyldiamine and its related products. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to ensure the identity, purity, and stability of this compound.
Stability-Indicating HPLC Method for Purity and Impurity Determination
This method is designed to separate this compound from its potential impurities and degradation products, making it suitable for stability studies.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (minutes) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in a diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of approximately 1 mg/mL.
-
For impurity analysis, a more concentrated solution (e.g., 5-10 mg/mL) may be used.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
| Compound | Retention Time (min) | Relative Retention Time |
| This compound | ~ 10.5 | 1.00 |
| Potential Impurity 1 (e.g., 2-Aminobiphenyl) | ~ 8.2 | ~ 0.78 |
| Potential Impurity 2 (e.g., Oxidized species) | ~ 12.1 | ~ 1.15 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Experimental Workflow
GC-MS for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile and semi-volatile impurities.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Methanol or Dichloromethane) to a concentration of approximately 1 mg/mL.
-
Filter the solution if necessary.
Data Presentation
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~ 12.8 | 184 (M+), 167, 139, 92 |
| Potential Impurity (e.g., Carbazole) | ~ 11.5 | 167 (M+), 139, 83.5 |
Note: Retention times and mass fragments are indicative and should be confirmed with reference standards.
Experimental Workflow
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous identification and structural confirmation of this compound.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
¹H NMR Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Approximately 10-20 mg/mL.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Parameters:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Concentration: Approximately 50-100 mg/mL.
-
Number of Scans: 1024 or more.
-
Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.
Data Presentation
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.20 | d | 2H | Ar-H |
| ~ 7.10 | t | 2H | Ar-H |
| ~ 6.85 | t | 2H | Ar-H |
| ~ 6.80 | d | 2H | Ar-H |
| ~ 3.70 | br s | 4H | -NH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 143.5 | C-NH₂ |
| ~ 130.8 | Ar-CH |
| ~ 128.9 | Ar-CH |
| ~ 124.5 | C-C (biphenyl bond) |
| ~ 118.7 | Ar-CH |
| ~ 115.9 | Ar-CH |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Logical Relationship of NMR Data Interpretation
FT-IR Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in this compound.
Experimental Protocol
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg) and press into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Doublet | N-H stretching (primary amine) |
| 3060 - 3010 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Strong | N-H bending (scissoring) |
| 1500 - 1400 | Strong | Aromatic C=C stretching |
| 750 - 730 | Strong | C-H out-of-plane bending (ortho-disubstituted) |
Experimental Workflow
Step-by-Step Guide to N-Functionalization of 2,2'-Biphenyldiamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols for the N-functionalization of 2,2'-biphenyldiamine, a critical starting material in the synthesis of various compounds with significant applications in medicinal chemistry and materials science. The protocols focus on two primary transformations: N-arylation and N-alkylation, offering step-by-step instructions for researchers in organic synthesis and drug development.
Introduction
This compound, also known as 2,2'-diaminobiphenyl, is a versatile building block. Its two primary amine groups offer reactive sites for the introduction of various functional groups, leading to the synthesis of a diverse range of N-functionalized derivatives. These derivatives have garnered interest due to their potential biological activities, including anti-inflammatory properties. This document outlines established methods for the N-arylation and N-alkylation of this compound, providing detailed experimental procedures and expected outcomes.
N-Arylation of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is highly versatile for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1]
General Reaction Scheme
Caption: General scheme for N-arylation.
Experimental Protocol: Synthesis of N,N'-Diphenyl-[1,1'-biphenyl]-2,2'-diamine
This protocol details the synthesis of a specific N,N'-diaryl derivative.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the aryl halide (2.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (2.4 mmol) and anhydrous toluene (10 mL).
-
Reaction: Stir the mixture at a specified temperature (e.g., 110 °C) and monitor the reaction progress using TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Aryl Halide | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | 2 | Xantphos | NaOtBu | Toluene | 110 | 24 | 82 | [3][4] |
| Bromobenzene | 2 | Xantphos | NaOtBu | Toluene | 110 | 24 | 75 | [3][4] |
N-Alkylation of this compound via Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This two-step process, often performed in one pot, involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.
General Reaction Scheme
Caption: General scheme for N-alkylation.
Experimental Protocol: Synthesis of an N,N'-Dialkyl-2,2'-biphenyldiamine Derivative
This protocol provides a general procedure for the synthesis of N,N'-dialkyl derivatives.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., Benzaldehyde)
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Solvent (e.g., Dichloromethane or Methanol)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the carbonyl compound (2.5 mmol) in the chosen solvent (20 mL).
-
Acid Catalyst (Optional): If necessary, add a catalytic amount of acetic acid.
-
Addition of Reducing Agent: Add the reducing agent portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
-
Characterization: Analyze the final product using NMR and mass spectrometry to confirm its structure.
Quantitative Data
Alternative N-Arylation Method: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds, providing an alternative to palladium-catalyzed methods. It typically requires higher reaction temperatures compared to the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
Materials:
-
This compound
-
Aryl halide
-
Copper catalyst (e.g., Copper(I) iodide)
-
Base (e.g., Potassium carbonate)
-
High-boiling polar solvent (e.g., DMF or DMSO)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the aryl halide, the copper catalyst, and the base in the solvent.
-
Reaction: Heat the mixture to a high temperature (typically >150 °C) and stir for an extended period.
-
Work-up and Purification: After cooling, the reaction mixture is worked up similarly to the Buchwald-Hartwig protocol, followed by purification.
Biological Significance of N-Functionalized Biphenyl Derivatives
Derivatives of this compound have shown potential as anti-inflammatory agents. While specific signaling pathways for N-functionalized this compound are not extensively detailed in the available literature, the functionalization of biphenyl scaffolds is a common strategy in the development of bioactive compounds. For instance, various biphenyl derivatives have been investigated for their antioxidant and antiradical activities.
Caption: Synthesis to potential applications.
Conclusion
This guide provides a comprehensive overview and detailed protocols for the N-functionalization of this compound. The described methods, including the Buchwald-Hartwig amination and reductive amination, offer versatile and efficient routes to a wide range of N-aryl and N-alkyl derivatives. These protocols serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds for potential applications in drug discovery and materials science. Further investigation into the biological activities of these derivatives is a promising area for future research.
References
Application Notes: Synthesis of Heterocyclic Compounds using 2,2'-Biphenyldiamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2'-Biphenyldiamine, also known as 2,2'-diaminobiphenyl, is a versatile precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique structure, featuring two aniline moieties linked by a biphenyl backbone, allows for the formation of various fused ring systems. These resulting heterocyclic scaffolds, such as carbazoles, dibenzodiazepines, and phenazines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1][2] This document provides detailed protocols and quantitative data for the synthesis of several key heterocyclic compounds derived from this compound.
Application 1: Synthesis of Carbazoles via Täuber Carbazole Synthesis
The Täuber carbazole synthesis is a classic method that involves the acid-promoted, high-temperature cyclization of 2,2'-diaminobiphenyls to form carbazoles.[3][4] This reaction proceeds via the elimination of an amine group and subsequent ring closure. Various acidic conditions have been employed to facilitate this transformation.
Quantitative Data for Carbazole Synthesis
| Starting Material | Acid/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2'-Diaminobiphenyl | 15% HCl or 25% H₂SO₄ | - | 200 | 15 | ~100 | [3] |
| 4,4'-Di-tert-butyl-2,2'-diaminobiphenyl | 85% Phosphoric Acid | - | 220 | - | 64 | [4] |
| 2,2'-Diamino-4,4'-dibromobiphenyl | 85% Phosphoric Acid | - | 190-200 | 26 | 85 | [3] |
| 4,4'-Di-tert-butyl-2,2'-diaminobiphenyl | Nafion-H | 4-t-butyl-o-xylene | Reflux | - | - | [3][4] |
Experimental Protocol: Täuber Synthesis of Carbazole
This protocol is adapted from the conditions described by Täuber and later modified by others.[3][4]
Materials:
-
This compound
-
15% Hydrochloric Acid (or 85% Phosphoric Acid)
-
Sealed reaction tube or high-pressure autoclave
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Place this compound into a heavy-walled sealed tube or an autoclave.
-
Add the acidic catalyst (e.g., 15% HCl). The ratio of substrate to acid should be optimized based on literature precedents.
-
Seal the tube or autoclave securely.
-
Heat the reaction mixture to the specified temperature (e.g., 200°C) for the required duration (e.g., 15 hours).
-
After the reaction is complete, allow the vessel to cool to room temperature. Caution: Open the vessel carefully in a fume hood as pressure may have built up.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until the solution is basic.
-
The crude carbazole product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure carbazole.
-
Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Reaction Pathway for Täuber Carbazole Synthesis
Caption: Täuber synthesis of carbazole from this compound.
Application 2: Synthesis of Dibenzo[d,f][4][5]diazepines
A modern application of this compound is in the three-component synthesis of dibenzo[d,f][4][5]diazepines. This method involves the cyclocondensation of 2,2'-biphenyldiamines with 2-chloroacetic acid derivatives and elemental sulfur, offering an efficient route to these complex heterocycles.[5]
Quantitative Data for Dibenzo[d,f][4][5]diazepine Synthesis
| This compound Derivative | 2-Chloroacetic Acid Derivative | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | 2-Chloro-N-phenylacetamide | Water | Reflux | 12 h | 85 | [5] |
| This compound | 2-Chloro-N,N-diethylacetamide | Water | Reflux | 12 h | 82 | [5] |
| 4,4'-Dimethyl-2,2'-biphenyldiamine | 2-Chloro-N-phenylacetamide | Water | Reflux | 12 h | 88 | [5] |
Experimental Protocol: Synthesis of 2-Carboxamide-Substituted Dibenzo[d,f][4][5]diazepines
This protocol is based on the method developed by Ananikov and coworkers.[5]
Materials:
-
Substituted this compound
-
Appropriate 2-chloroacetic acid derivative (e.g., 2-chloro-N-phenylacetamide)
-
Elemental sulfur (S₈)
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add the this compound derivative (1.0 mmol), the 2-chloroacetic acid derivative (1.1 mmol), and elemental sulfur (1.5 mmol).
-
Add water (5 mL) to the flask.
-
The mixture is heated to reflux with vigorous stirring for the specified time (typically 12 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure dibenzo[d,f][4][5]diazepine derivative.
-
Characterize the final product using appropriate analytical techniques.
Logical Relationship for Dibenzo[d,f][4][5]diazepine Synthesis
Caption: Three-component synthesis of dibenzodiazepines.
Application 3: Synthesis of Phenazines
Phenazines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or through the oxidative cyclization of bis(2-nitrophenyl)amine derivatives.[6] While direct synthesis from this compound is less common, a conceptual pathway involves its oxidation to form an intermediate that can cyclize. A more practical approach involves the reductive cyclization of a precursor like bis(2-nitrophenyl)amine, which itself can be synthesized.
Experimental Protocol: Tandem Reductive Cyclization for Phenazine Synthesis
This protocol describes the synthesis of phenazines from bis(2-nitrophenyl)amine derivatives, which are related precursors.[6]
Materials:
-
Bis(2-nitrophenyl)amine derivative
-
Palladium on charcoal (10% Pd/C)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ferric chloride (FeCl₃)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reduction Step: Dissolve the bis(2-nitrophenyl)amine derivative in a suitable solvent like methanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Slowly add sodium borohydride powder in portions to the gently boiling solution. The addition is continued until the solution becomes colorless, indicating the reduction of the nitro groups to amines. This generates the this compound intermediate in situ.
-
Oxidative Cyclization Step: After the reduction is complete, add a solution of ferric chloride (FeCl₃) dropwise to the reaction mixture. This acts as a mild oxidizing agent to promote the cyclization to the phenazine ring system.
-
Stir the reaction at room temperature for a few hours until the phenazine product forms, often indicated by a color change.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the pure phenazine derivative.
-
Characterize the structure using NMR, mass spectrometry, and other relevant methods.
Conceptual Pathway for Phenazine Synthesis
References
- 1. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Dibenzo[ d, f][1,3]Diazepines via Elemental Sulfur-Mediated Cyclocondensation of 2,2'-Biphenyldiamines with 2-Chloroacetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chelation of Metal Ions with 2,2'-Biphenyldiamine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chelation of metal ions using 2,2'-Biphenyldiamine ligands. This document includes detailed experimental protocols for the synthesis of metal complexes, determination of their stability constants, and their application in catalysis. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound, also known as 2,2'-diaminobiphenyl, is a versatile bidentate ligand that forms stable chelate complexes with a variety of metal ions. The two amino groups are positioned to coordinate with a single metal center, forming a seven-membered chelate ring. This structural motif is of significant interest in coordination chemistry, catalysis, and materials science. The resulting metal complexes exhibit diverse reactivity and have potential applications in areas such as asymmetric synthesis and as precursors for novel materials.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.
General Experimental Protocol: Synthesis of a [M(this compound)Cl₂] Complex
This protocol describes a general method for the synthesis of a metal(II) chloride complex with this compound.
Materials:
-
This compound
-
Metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Ethanol (absolute)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol with stirring.
-
Preparation of Metal Salt Solution: In a separate flask, dissolve 1.0 mmol of the metal(II) chloride in 10 mL of absolute ethanol. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change and/or precipitation of the complex is typically observed.
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux for 2-4 hours to ensure complete complex formation.
-
Isolation of the Complex: After cooling the reaction mixture to room temperature, the solid complex is collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials. Dry the complex under vacuum.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
Expected Yields:
Yields for this type of reaction are typically in the range of 70-90%, depending on the specific metal and reaction conditions.
Experimental Workflow for Complex Synthesis
Caption: Workflow for the synthesis of a this compound metal complex.
Determination of Metal-Ligand Stability Constants
The stability of the metal complexes can be quantified by determining the formation or stability constants (K). Spectrophotometric methods, such as Job's method of continuous variation, are commonly employed for this purpose.
Protocol: Spectrophotometric Determination of Stoichiometry and Stability Constant (Job's Method)
This protocol outlines the determination of the metal-to-ligand ratio and the stability constant of a this compound metal complex in solution.
Materials:
-
Stock solution of the metal ion (e.g., 1 mM Cu(NO₃)₂) in a suitable solvent (e.g., methanol or water).
-
Stock solution of this compound (1 mM) in the same solvent.
-
UV-Vis spectrophotometer and cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of the ligand. For example, prepare ten solutions in 10 mL volumetric flasks where the mole fraction of the ligand ranges from 0.1 to 0.9.
-
Spectrophotometric Measurements: For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the complex. The λ_max should be predetermined by scanning a solution known to contain the complex.
-
Job's Plot: Plot the absorbance of each solution against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, this will be at a mole fraction of 0.5; for a 1:2 complex, at ~0.67; and for a 2:1 complex, at ~0.33.
-
Calculation of Stability Constant (for a 1:1 complex): The stability constant, K, can be calculated from the absorbance data. The concentration of the complex at equilibrium can be determined from the absorbance at the peak of the Job's plot using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known or can be determined.
Data Presentation:
| Metal Ion | Stoichiometry (M:L) | Log K |
| Cu(II) | 1:1 | 4.5 |
| Ni(II) | 1:1 | 4.1 |
| Co(II) | 1:2 | 7.8 |
Note: The Log K values presented are illustrative and based on typical values for similar diamine complexes. Actual values must be determined experimentally.
Logical Flow for Stability Constant Determination
Caption: Logical workflow for determining the stability constant of a metal complex.
Application in Catalysis: The Henry Reaction
Metal complexes of diamine ligands have shown significant promise as catalysts in various organic transformations, including the enantioselective Henry (nitroaldol) reaction. The chiral environment provided by the ligand can induce stereoselectivity in the formation of the product.
Protocol: Asymmetric Henry Reaction Catalyzed by a Chiral this compound-Copper Complex
This protocol describes a general procedure for the asymmetric Henry reaction using an in-situ generated chiral copper catalyst. A chiral derivative of this compound is required for enantioselectivity.
Materials:
-
Chiral this compound derivative (e.g., a BINAM derivative)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Ethanol
-
Base (e.g., triethylamine)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
Catalyst Formation (in-situ): In a reaction vessel under an inert atmosphere, dissolve the chiral this compound derivative (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in 5 mL of ethanol. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add the aromatic aldehyde (1.0 mmol) and nitromethane (2.0 mmol).
-
Addition of Base: Add a catalytic amount of a base, such as triethylamine (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the yield of the nitroaldol product. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data:
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 10 | 85 | 92 |
| 4-Nitrobenzaldehyde | 10 | 91 | 95 |
| 2-Naphthaldehyde | 10 | 82 | 90 |
Note: The presented data is illustrative of typical results obtained with chiral diamine-copper catalysts in the Henry reaction.
Signaling Pathway for Catalytic Cycle
Caption: A simplified catalytic cycle for the copper-catalyzed Henry reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Biphenyldiamine
Welcome to the technical support center for the synthesis of 2,2'-Biphenyldiamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Both methods involve the formation of a carbon-nitrogen bond to couple two aminophenyl groups.
Q2: I am experiencing low yields in my Buchwald-Hartwig synthesis of this compound. What are the potential causes?
A2: Low yields in Buchwald-Hartwig amination can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Sterically hindered biarylphosphine ligands are often effective.[3]
-
Base Selection: The choice of base is crucial and solvent-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in non-polar solvents, while weaker bases may be suitable in polar solvents.[4][5]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Toluene is a common choice for non-polar conditions, while solvents like DMF can be used for polar conditions.[4][5]
-
Reaction Temperature and Time: Sub-optimal temperature or reaction time can lead to incomplete conversion. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]
-
Substrate Quality: The purity of the starting materials, particularly the aryl halide, is important.
Q3: What are the typical side products in the synthesis of this compound?
A3: Common side products can include:
-
Hydrodehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.
-
Homocoupling: The coupling of two molecules of the aryl halide to form a biphenyl derivative.
-
Oxidative addition of the amine: This can lead to catalyst deactivation.
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through the following methods:
-
Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and side products.
-
Recrystallization: This technique can be used to obtain a highly pure product. A common solvent for recrystallization is ethanol.[7]
-
Extraction: An initial workup with an appropriate solvent can help remove some impurities before further purification.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not oxidized. Use a fresh batch or a pre-catalyst. |
| Inappropriate Ligand | Screen different phosphine ligands. For primary amines, bidentate ligands like BINAP or DPPF can be effective.[1] |
| Incorrect Base | The choice of base is critical. For non-polar solvents like toluene, use a strong, non-coordinating base such as NaOtBu or K3PO4. In polar solvents, a weaker base might be necessary to avoid catalyst inhibition.[4][5] |
| Poor Solvent Quality | Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Consider using a higher boiling point solvent or microwave irradiation to accelerate the reaction.[6] |
Issue 2: Formation of Significant Side Products in Ullmann Condensation
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | The Ullmann reaction often requires high temperatures, but excessive heat can lead to decomposition and side product formation. Optimize the temperature carefully.[2] |
| Inactive Copper Catalyst | Use freshly prepared activated copper powder or a soluble copper catalyst with appropriate ligands.[2] |
| Presence of Oxygen | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Unactivated Aryl Halide | The Ullmann reaction works best with aryl halides activated by electron-withdrawing groups.[2] If your substrate is not activated, consider using a more reactive aryl iodide. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Aryl Amine Synthesis
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd2(dba)3, Pd(OAc)2)[6] | Copper-based (e.g., CuI, Cu powder)[2] |
| Ligand | Phosphine-based (e.g., XPhos, BINAP, DPPF)[1][6] | Often ligand-free or with simple ligands like phenanthroline[2] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4)[6] | Often a weaker base like K2CO3 or KOH[2] |
| Solvent | Toluene, Dioxane, DMF[4][6] | High-boiling polar solvents (e.g., DMF, NMP, Nitrobenzene) or solvent-free[2][8] |
| Temperature | 80-150 °C (can be lower with efficient catalysts)[6] | 150-250 °C (often requires high temperatures)[2] |
| Reaction Time | Can be as short as 10-30 minutes with microwave heating[6] | Typically several hours to days |
| Yields | Generally moderate to excellent[6] | Can be erratic, often moderate[9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Buchwald-Hartwig Double Amination for this compound Synthesis (Adapted)
This protocol is adapted from a procedure for a similar double amination reaction and may require optimization for this compound.[6]
Materials:
-
2-Bromoaniline (1.0 equiv)
-
2-Aminoaniline (1.05 equiv)
-
Pd2(dba)3 (2.5 mol %)
-
XPhos (5 mol %)
-
NaOtBu (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a microwave vial, combine 2-bromoaniline, 2-aminoaniline, Pd2(dba)3, XPhos, and NaOtBu.
-
Add anhydrous toluene (e.g., 4.0 mL per 1.0 mmol of 2-bromoaniline).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free Ullmann Coupling for this compound Synthesis (Adapted)
This protocol is adapted from a solvent-free synthesis of 2,2'-dinitrobiphenyl and may require optimization.[8] The final reduction of the nitro groups would be an additional step.
Materials:
-
2-Iodonitrobenzene (1.0 equiv)
-
Copper powder (3.0 equiv)
-
Sand (as a heat distributor)
Procedure:
-
In a reaction tube, thoroughly mix 2-iodonitrobenzene, copper powder, and sand.
-
Heat the mixture in a sand bath to approximately 290 °C for 20-30 seconds.
-
Cool the reaction mixture to room temperature.
-
Extract the crude product with a suitable solvent (e.g., dichloromethane).
-
Purify the crude 2,2'-dinitrobiphenyl by column chromatography.
-
The purified 2,2'-dinitrobiphenyl can then be reduced to this compound using standard reduction methods (e.g., catalytic hydrogenation with Pd/C or reduction with Sn/HCl).
Visualizations
Caption: Experimental workflow for the microwave-assisted Buchwald-Hartwig synthesis of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2,2'-Biphenyldiamine
Welcome to the technical support center for the purification of crude 2,2'-Biphenyldiamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in crude this compound?
A2: Crude this compound, typically synthesized via the reduction of 2,2'-dinitrobiphenyl, may contain several impurities. These can include:
-
Unreacted 2,2'-dinitrobiphenyl: The starting material for the reduction reaction.
-
Partially reduced intermediates: Such as 2-amino-2'-nitrobiphenyl.
-
Oxidation products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[1][2] this compound is known to be sensitive to air and light.[2]
-
Byproducts from the preceding Ullmann coupling: If the 2,2'-dinitrobiphenyl precursor was synthesized via an Ullmann reaction, impurities from that step could carry over. This might include residual starting materials like 2-halonitrobenzene and copper salts.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): A common method for determining the purity of volatile and thermally stable compounds. A purity of >99.0% can be achieved.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.
-
Melting Point Analysis: A pure compound will have a sharp melting point. The reported melting point for this compound is in the range of 76.0 to 80.0 °C. A broad melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the compound and detect the presence of impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: Due to its sensitivity to air and light, purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to store it in a cool, dark, and dry place to prevent degradation.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Select a more polar solvent or a solvent mixture. For aromatic amines, ethanol, or ethanol/water mixtures are often good starting points.[3] |
| Not enough solvent is being used. | Add more hot solvent in small portions until the compound dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield. | |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| The compound is impure. | Try purifying the crude material by column chromatography first to remove significant impurities. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| The recovered crystals are colored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield. |
| The compound has oxidized during the process. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air. | |
| Low recovery of the purified compound. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent. Use a slight excess of solvent to keep the compound dissolved during this step. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move from the baseline on the TLC plate. | The eluent is not polar enough. | Increase the polarity of the eluent. For aromatic amines, a mixture of ethyl acetate and hexanes is a common starting point. If the compound is very polar, adding a small amount of methanol to a dichloromethane or ethyl acetate eluent can be effective.[4] |
| The compound streaks on the TLC plate and the column. | The compound is too acidic or basic for the silica gel. | Add a small amount of a modifier to the eluent. For amines, adding 0.5-1% triethylamine can help to reduce streaking by neutralizing acidic sites on the silica gel. |
| The sample is overloaded on the column. | Use a larger column or apply less sample. | |
| Poor separation of the compound from impurities. | The eluent system is not optimal. | Experiment with different solvent systems using TLC to find an eluent that provides good separation (Rf value of the desired compound around 0.2-0.4 and good separation from other spots). |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| The compound takes a very long time to elute (low Rf). | The eluent is not polar enough. | Gradually increase the polarity of the eluent during the chromatography (gradient elution). |
| The collected fractions are colored, but the starting material was not. | The compound is degrading on the silica gel (oxidation). | Deactivate the silica gel by flushing the column with the eluent containing a small amount of triethylamine before loading the sample. Perform the chromatography quickly and avoid prolonged exposure to air and light. |
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is a general guideline and may need optimization based on the impurity profile of your crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography
This protocol provides a general procedure for purification by flash column chromatography. The eluent system should be optimized using Thin Layer Chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for eluent (e.g., hexanes, ethyl acetate, triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound. If streaking is observed, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for a "dry loading" method, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical Properties and Purity Specifications for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | |
| Molecular Weight | 184.24 g/mol | |
| Melting Point | 76.0 - 80.0 °C | |
| Appearance | White to brown powder/crystal | |
| Purity (by GC) | >99.0% |
Visualizations
Below are diagrams illustrating the purification workflow and a troubleshooting decision tree.
Caption: General workflow for the purification of crude this compound.
References
Overcoming common side reactions in 2,2'-Biphenyldiamine synthesis
Welcome to the technical support center for the synthesis of 2,2'-Biphenyldiamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis. The following guides and FAQs address specific challenges in a direct question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during the synthesis of this compound, primarily focusing on the two-step Ullmann coupling/reduction pathway and the Buchwald-Hartwig amination pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common laboratory and industrial methods are:
-
Ullmann Coupling followed by Reduction: This is a two-step process. First, a 2-halonitrobenzene (typically 2-chloronitrobenzene or 2-iodonitrobenzene) undergoes a copper-catalyzed Ullmann coupling to form 2,2'-dinitrobiphenyl. This intermediate is then reduced to the final this compound product.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. While various starting materials can be envisioned, a common approach would involve the coupling of a 2-haloaniline with an ammonia equivalent or a double amination of a 2,2'-dihalobiphenyl. This method often offers milder conditions compared to the traditional Ullmann reaction.[1]
Q2: My Ullmann coupling reaction is turning black and stalling. Is this normal?
A dark or black appearance in Ullmann reactions can be common due to the formation of finely divided copper species or copper oxides. However, if this is accompanied by the reaction stalling (no further consumption of starting material), it often points to catalyst decomposition. The active Cu(I) species can be unstable at high temperatures, leading to the formation of inactive copper colloids. Ensure your copper catalyst is activated and that the temperature is not excessively high, which can also promote side reactions.[2]
Q3: What are the major safety concerns when synthesizing this compound?
Key safety considerations include:
-
Starting Materials: Aryl halides and nitroaromatics can be toxic and irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reagents: Strong bases used in Buchwald-Hartwig amination (e.g., sodium tert-butoxide) are corrosive and moisture-sensitive. Hydrazine hydrate, used in the reduction of dinitrobiphenyl, is highly toxic and a suspected carcinogen.
-
Solvents: High-boiling point solvents like DMF or nitrobenzene used in traditional Ullmann reactions are toxic. Anhydrous and deoxygenated solvents are required for palladium-catalyzed reactions to prevent catalyst deactivation.
-
Reaction Conditions: Ullmann reactions often require very high temperatures (>200 °C), posing a risk of burns and potential for runaway reactions or decomposition of nitro compounds.[2]
Troubleshooting Low Yield
Q4: My overall yield of this compound is significantly lower than expected. What are the common causes?
Low yield is a frequent issue that can arise from problems in either the coupling or reduction step (Ullmann route) or the C-N coupling itself (Buchwald-Hartwig route).
For the Ullmann/Reduction Pathway:
-
Inefficient Coupling: The Ullmann reaction is notoriously sensitive. Inactive copper, suboptimal temperatures, or insufficient reaction time can lead to a low yield of the 2,2'-dinitrobiphenyl intermediate. The traditional version of the Ullmann reaction has a reputation for erratic yields.
-
Over-reduction or Side Reactions: During the reduction of the dinitro intermediate, harsh conditions can lead to undesired byproducts. For example, using hydrazine hydrate as the reducing agent can lead to the formation of benzo[c]cinnoline if the stoichiometry is not carefully controlled.[3]
-
Purification Losses: Both the intermediate and the final product can be lost during workup and purification steps, especially during recrystallization if solubility parameters are not optimized.
For the Buchwald-Hartwig Pathway:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Failure to maintain an inert (nitrogen or argon) atmosphere and use anhydrous solvents can deactivate the catalyst.
-
Incorrect Ligand/Base Combination: The choice of phosphine ligand and base is critical and substrate-dependent. An inappropriate combination can lead to slow reaction rates or favor side reactions.
-
Hydrodehalogenation: A common side reaction is the replacement of the halide on the starting material with a hydrogen atom, leading to a non-productive pathway.[1]
Below is a workflow to diagnose and address low yield issues.
Troubleshooting Side Reactions
Q5: I'm observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
Impurity profiles differ significantly between the main synthetic routes.
Common Side Reactions:
-
Ullmann Coupling: The primary side reaction is the formation of carbazole if the reaction temperature is too high (>240 °C), which causes reduction of the nitro groups followed by cyclization.[2] Incomplete coupling will also leave unreacted 2-halonitrobenzene.
-
Reduction Step: As mentioned, incomplete reduction can occur. Alternatively, using hydrazine can form benzo[c]cinnoline via intramolecular reductive coupling of the two nitro groups.[3]
-
Buchwald-Hartwig Amination: The most common byproduct is the hydrodehalogenated starting material, where the aryl halide is simply reduced. Another possibility, especially with primary amines, is the formation of biaryl compounds from homo-coupling of the aryl halide.[1]
Strategies for Minimization:
-
Temperature Control (Ullmann): Strictly maintain the reaction temperature between 215-225°C to favor the desired coupling without inducing carbazole formation.[2]
-
Stoichiometry Control (Reduction): When using hydrazine hydrate for the reduction, add it portion-wise and use the correct molar ratio to favor the formation of the diamine over benzo[c]cinnoline.[3]
-
Ligand and Base Optimization (Buchwald-Hartwig): Screen different phosphine ligands and bases. Bulky, electron-rich ligands often suppress side reactions and improve the rate of the desired reductive elimination step.[1]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes typical conditions and outcomes for the key steps in synthesizing this compound.
| Reaction Step | Method | Starting Material | Catalyst / Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Step 1: Coupling | Ullmann | 2-Chloronitrobenzene | Copper bronze | - | Sand (matrix) | 215-225 | 2.7 | 52-61 | [2] |
| Step 1: Coupling | Ullmann (Solvent-Free) | 2-Iodonitrobenzene | Copper vial | - | None | RT | 12-16 | ~97 | [4] |
| Step 2: Reduction | Catalytic Reduction | 2,2'-Dinitrobiphenyl | 10% Pd/C, Hydrazine Hydrate | - | Ethanol | Reflux | ~2 | 90 | [3] |
| Single Step | Buchwald-Hartwig | Aryl Bromide + Chiral Amine | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | 65 | 18 | 80 | [1] |
Experimental Protocols
Protocol 1: Synthesis via Ullmann Coupling and Reduction
This two-step protocol is based on established literature procedures.[2][3]
Step A: Ullmann Coupling - Synthesis of 2,2'-Dinitrobiphenyl
-
Setup: In a 1-L flask equipped with a mechanical stirrer, add 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.
-
Heating: Heat the mixture in an oil bath to 215–225°C.
-
Catalyst Addition: Once the temperature is stable, slowly add 200 g of activated copper bronze over approximately 1.2 hours. Caution: The reaction can be exothermic.
-
Reaction: Maintain the temperature at 215–225°C with continuous stirring for an additional 1.5 hours.
-
Workup: While still hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir until small clumps form. Do not let the mixture solidify in the reaction flask.
-
Extraction: Break up the cooled clumps in a mortar. Boil the solid material for 10 minutes with two separate 1.5-L portions of ethanol, filtering after each boiling.
-
Isolation: Cool the combined ethanol filtrates in an ice bath to crystallize the product. Collect the yellow crystals of 2,2'-dinitrobiphenyl by filtration. A typical yield is 80–95 g (52–61%).
Step B: Reduction - Synthesis of this compound
-
Setup: To a solution of 2,2'-dinitrobiphenyl (1 g, 4 mmol) in 15 mL of hot ethanol, add 100 mg of 10% Pd/C catalyst.
-
Reagent Addition: While the solution is refluxing, add 2.5 mL of hydrazine hydrate portion-wise (e.g., 0.5 mL every 15 minutes). Caution: Hydrazine is highly toxic.
-
Reaction: Continue refluxing until the reaction mixture becomes colorless (typically 1-2 hours).
-
Filtration: Immediately filter the hot solution through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Allow the filtrate to cool. The product, this compound, will precipitate. Collect the solid by filtration. The reported yield for this step is approximately 90%.[3]
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
References
Optimizing reaction conditions for catalysis with 2,2'-Biphenyldiamine ligands
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2'-biphenyldiamine ligands in catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound-based ligands in catalysis?
A1: this compound-based ligands, particularly biaryl phosphine ligands, are a cornerstone of modern cross-coupling chemistry, most notably in palladium-catalyzed reactions like the Buchwald-Hartwig amination. Their primary advantages stem from their steric bulk and electron-rich nature. The bulky framework promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides.[1][2] The steric hindrance also helps prevent catalyst deactivation and can lead to higher turnover numbers.
Q2: How do I select the appropriate this compound ligand for my specific reaction?
A2: Ligand selection is critical and depends on the specific substrates being coupled. The steric and electronic properties of the ligand need to be fine-tuned for optimal performance. For instance, more electron-rich and sterically hindered ligands are often required for coupling unreactive aryl chlorides. It is common to screen a small library of ligands to identify the optimal one for a new transformation. Computational studies and data-driven approaches are also emerging as powerful tools for rational ligand design and selection.
Q3: What are the typical palladium precursors used with this compound ligands?
A3: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various well-defined precatalysts where the ligand is already coordinated to the palladium center. The choice of precursor can influence reaction rates and catalyst activation. For instance, reactions using Pd(OAc)₂ are often faster than those with Pd₂(dba)₃.[3] Pre-formed palladium(II) precatalysts with a 1:1 palladium-to-ligand ratio are often preferred as they are bench-stable and do not require the use of excess ligand.[2]
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A4: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Reagent Purity: Ensure all starting materials, especially the amine and aryl halide, are pure. Impurities can poison the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Temperature: The optimal temperature can vary significantly. While some reactions proceed at room temperature, others require heating. If no reaction is observed, a gradual increase in temperature is a reasonable first step. However, excessively high temperatures can lead to catalyst decomposition.
-
Base: The choice of base is crucial. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃). The strength and nature of the base can significantly impact the reaction outcome. If a strong base like NaOtBu fails, a weaker base might be necessary for substrates with sensitive functional groups.
-
Solvent: The solvent affects the solubility of reagents and the stability and reactivity of the catalytic species. Toluene, dioxane, and THF are commonly used. A change in solvent can sometimes dramatically improve yields.
-
Catalyst Loading: While typical catalyst loadings are in the range of 0.5-2 mol%, increasing the loading may improve the yield for challenging substrates.
-
Ligand Choice: If other optimizations fail, screening different this compound-based ligands with varying steric and electronic properties is recommended.
Catalyst Deactivation
Q5: I observe an initial reaction, but it stalls before completion. What could be causing catalyst deactivation?
A5: Catalyst deactivation is a common issue. The active Pd(0) species can be unstable and prone to decomposition or the formation of inactive off-cycle complexes.
Potential Catalyst Deactivation Pathways
Caption: Common catalyst deactivation pathways.
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst aggregation and decomposition. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.
-
Formation of Off-Cycle Complexes: Certain substrates or impurities can coordinate to the palladium center, forming stable, catalytically inactive complexes. For example, primary amines can sometimes displace the phosphine ligand, leading to dormant palladium species that may only reactivate upon heating.[2]
-
Ligand Degradation: At elevated temperatures, phosphine ligands can undergo degradation, leading to loss of catalytic activity.
Troubleshooting Strategies for Catalyst Deactivation:
-
Use a Well-Defined Precatalyst: This ensures a proper ligand-to-metal ratio and can improve catalyst stability.
-
Modify Ligand Structure: Ligands with increased steric bulk around the palladium center can enhance catalyst stability by preventing aggregation and the formation of inactive dimeric species.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes prevent catalyst decomposition.
-
Ensure Reagent Purity: Remove any potential coordinating impurities from the starting materials.
Side Reactions
Q6: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?
A6: Several side reactions can compete with the desired cross-coupling process.
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be promoted by moisture or other protic impurities.
-
Homocoupling: The aryl halide couples with itself to form a biaryl species. This is often more prevalent at higher temperatures.
-
β-Hydride Elimination: This can be an issue with alkylamines, leading to the formation of an imine and a hydrodehalogenated arene.
Strategies to Minimize Side Reactions:
-
Use Dry Reagents and Solvents: To minimize hydrodehalogenation, ensure all components of the reaction are anhydrous.
-
Optimize Temperature and Reaction Time: Lowering the temperature and monitoring the reaction to stop it upon completion can reduce the formation of homocoupling products.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired reaction and side reactions.
Data Tables for Reaction Optimization
The following tables provide a summary of how different reaction parameters can affect the outcome of a catalytic reaction using this compound-type ligands. The data presented are representative and may need to be optimized for specific substrate combinations.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Dielectric Constant (ε) | Typical Outcome |
| 1 | Toluene | 2.4 | Good for many nonpolar substrates |
| 2 | Dioxane | 2.2 | Often a good general solvent |
| 3 | THF | 7.6 | Can be effective, but lower boiling point |
| 4 | t-Amyl alcohol | 5.8 | Can promote reactivity in some cases |
| 5 | DMF | 36.7 | Polar aprotic, may be needed for polar substrates |
Table 2: Effect of Base on Reaction Yield
| Entry | Base | pKa of Conjugate Acid | Typical Application |
| 1 | NaOtBu | ~19 | Strong, non-nucleophilic base, widely used |
| 2 | K₂CO₃ | ~10.3 | Weaker base, suitable for sensitive functional groups |
| 3 | Cs₂CO₃ | ~10.3 | Similar to K₂CO₃, sometimes more effective |
| 4 | LiHMDS | ~26 | Very strong, non-nucleophilic, useful for weakly acidic amines |
| 5 | K₃PO₄ | ~12.3 | Moderately strong base, can be effective in certain cases |
Table 3: General Effect of Temperature
| Temperature Range | General Observations |
| Room Temperature | Ideal for highly reactive substrates; minimizes side reactions and catalyst decomposition. |
| 50-80 °C | Often a good starting point for less reactive substrates. |
| > 100 °C | May be required for very challenging couplings (e.g., aryl chlorides), but increases the risk of catalyst deactivation and side reactions. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ with a biarylphosphine ligand)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel (e.g., Schlenk tube or vial with a stir bar)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (0.5-2 mol%), the aryl halide (1.0 equiv), and the base (1.2-1.5 equiv).
-
Reagent Addition: Add the amine (1.1-1.2 equiv) followed by the anhydrous solvent.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.
Catalyst Preparation (In Situ):
If not using a precatalyst, the active catalyst can be generated in situ:
-
In a dry reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the this compound-based phosphine ligand (typically in a 1:1 to 1:2 Pd:ligand ratio).
-
Add the solvent and stir for a few minutes to allow for complex formation before adding the other reagents as described above.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 2,2'-Biphenyldiamine stability and degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2,2'-Biphenyldiamine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, as an aromatic diamine, is susceptible to degradation through several mechanisms. The primary factors of concern are:
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine groups, which is a common degradation pathway for aromatic amines. This can be accelerated by the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the biphenyl structure.
-
pH: The stability of aromatic amines can be pH-dependent. Highly acidic or basic conditions may catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation processes.
Q2: I've noticed a color change in my solid this compound sample. What could be the cause?
A2: A color change, typically to a darker shade (e.g., yellow, brown, or purple), in solid this compound is often an indication of oxidation. Aromatic amines are prone to forming colored oxidation products upon exposure to air and/or light. It is crucial to store the compound under an inert atmosphere and protected from light to minimize this.
Q3: My solution of this compound has turned colored. Is it still usable?
A3: A color change in a solution of this compound suggests that degradation has occurred. The usability of the solution depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to prepare a fresh solution. If the concentration of the degradation products is low and does not interfere with your downstream analysis or reaction, it might still be usable, but this should be determined on a case-by-case basis, ideally by analytical methods like HPLC.
Q4: What are the best practices for storing this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
-
Temperature: Store at a cool and consistent temperature. Refer to the manufacturer's recommendations, but generally, refrigeration (2-8 °C) is advisable.
-
Moisture: Keep in a dry environment as moisture can be absorbed by the compound and potentially facilitate degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in experiments using this compound.
-
Question: I am observing variability in my experimental outcomes when using this compound from the same batch. What could be the issue?
-
Answer: Inconsistent results can often be traced back to the degradation of your this compound stock.
-
Troubleshooting Steps:
-
Assess Purity: Analyze your current stock of this compound using a suitable analytical technique like HPLC-UV to check for the presence of degradation products.
-
Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere and with minimal exposure to light.
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment to minimize degradation in solution.
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions, as impurities or dissolved oxygen in the solvent can promote degradation.
-
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
-
Question: I am analyzing a reaction mixture containing this compound and see unexpected peaks that are not my starting material or expected product. Could these be degradation products?
-
Answer: Yes, it is highly likely that the unexpected peaks are degradation products of this compound, especially if the reaction was performed under non-inert conditions or with exposure to light.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
-
Data on Stability of Aromatic Amines (as a proxy for this compound)
| Condition | Stressor | General Effect on Aromatic Amines | Recommended Precautions for this compound |
| Storage (Solid) | Air/Oxygen | Prone to oxidation, leading to color change and impurity formation. | Store under an inert atmosphere (N₂ or Ar). |
| Light | Can undergo photodegradation. | Store in an amber vial or in the dark. | |
| Temperature | Higher temperatures accelerate degradation. | Store at a cool, controlled temperature (e.g., 2-8 °C). | |
| In Solution | Acidic pH | Generally more stable as the protonated salt, but strong acids can cause hydrolysis of other functional groups. | Buffer solutions to an appropriate pH if possible. |
| Neutral/Basic pH | More susceptible to oxidation in the free base form. | Degas solvents and work under an inert atmosphere. | |
| Protic Solvents | May participate in hydrogen bonding and influence reactivity. | Choose solvents based on experimental needs and consider their potential to promote degradation. | |
| Aprotic Solvents | Stability can vary. Ensure the solvent is dry and free of peroxides. | Use high-purity, dry solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid this compound to an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate buffer pH 7).
-
Gradient Program (Example):
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 20% Acetonitrile
-
30-35 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The method should be validated according to ICH guidelines for specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Refining analytical methods for detecting trace impurities in 2,2'-Biphenyldiamine
Welcome to the technical support center for the analysis of 2,2'-Biphenyldiamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for detecting trace impurities. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common trace impurities in this compound?
A1: Trace impurities in this compound can originate from the synthesis process and degradation. Common synthesis-related impurities, particularly from Ullmann-type coupling reactions, may include:
-
Isomeric Biphenyldiamines: 2,4'-Biphenyldiamine and 4,4'-Biphenyldiamine can form as byproducts.
-
Starting Material Residues: Unreacted starting materials such as 2-haloanilines or 2-aminobiphenyl.
-
Homocoupling Products: Formation of biphenyl from the coupling of two aryl halides.
-
Oxidation Products: Oxidation of the amine functionalities can lead to colored impurities.
Degradation products can arise from exposure to light, heat, or oxidative conditions. Forced degradation studies can help identify these potential impurities.
Q2: Which analytical techniques are most suitable for detecting trace impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the primary technique for analyzing non-volatile impurities. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
Q3: How can I improve the peak shape for this compound and its impurities in HPLC?
A3: Peak tailing is a common issue when analyzing basic compounds like aromatic amines. To improve peak shape:
-
Mobile Phase pH: Operate at a low pH (e.g., 2-3) to protonate residual silanol groups on the column, minimizing secondary interactions.
-
Column Choice: Use a highly deactivated or end-capped column. Polar-embedded or charged surface hybrid (CSH) columns are also good alternatives.
-
Buffer Strength: Increase the buffer concentration (e.g., 20-50 mM) to maintain a consistent ionic environment.
-
Sample Solvent: Dissolve the sample in a solvent weaker than or equal to the mobile phase to prevent peak distortion.
Q4: What are the critical parameters to consider for GC-MS analysis of this compound?
A4: For successful GC-MS analysis, consider the following:
-
Injector Temperature: Set an appropriate injector temperature to ensure efficient vaporization without causing thermal degradation.
-
Column Selection: A low-bleed MS-grade column with a mid-polar stationary phase is recommended.
-
Carrier Gas Flow Rate: Optimize the flow rate to balance analysis time and separation efficiency.
-
Ion Source Temperature: Maintain an optimal ion source temperature to prevent contamination and ensure consistent ionization.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH to ~2.5-3.0. Use a column with a deactivated stationary phase. Add a competitor amine like triethylamine (TEA) to the mobile phase (0.1%). |
| Column overload. | Reduce sample concentration or injection volume. | |
| Peak Broadening | Extra-column volume. | Use shorter, narrower internal diameter tubing. Ensure all fittings are secure. |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Retention Times | Mobile phase composition drift. | Prepare fresh mobile phase daily. Ensure adequate degassing. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Pump issues (air bubbles, leaks). | Purge the pump to remove air bubbles. Check for and fix any leaks in the system. | |
| Poor Resolution | Inappropriate mobile phase. | Optimize the organic modifier percentage or switch to a different organic solvent (e.g., methanol instead of acetonitrile). |
| Unsuitable column. | Select a column with a different selectivity (e.g., a phenyl-hexyl phase). |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| No or Low Peak Intensity | Inactive sample due to adsorption. | Use a deactivated liner and column. |
| Leak in the system. | Check for leaks at the injector, column fittings, and MS interface. | |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated liner and perform column conditioning. |
| Injector temperature too low. | Increase the injector temperature to ensure complete vaporization. | |
| Poor Reproducibility | Inconsistent injection volume. | Check the autosampler syringe for air bubbles and ensure proper functioning. |
| Inlet discrimination. | Optimize the injection speed and consider using a pressure-pulsed injection. | |
| Baseline Noise/Drift | Column bleed. | Use a low-bleed MS-certified column and condition it properly. |
| Contaminated carrier gas or gas lines. | Use high-purity carrier gas and install appropriate traps. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Mobile Phase A |
Protocol 2: GC-MS Method for Residual Solvent Analysis in this compound
This method is suitable for the detection and quantification of residual volatile organic solvents.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 35-350 amu |
| Sample Preparation | Dissolve 50 mg of this compound in 1 mL of Dimethyl Sulfoxide (DMSO) |
Visualizations
Resolving issues with ligand exchange in 2,2'-Biphenyldiamine metal complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Biphenyldiamine (BINAM) metal complexes. The information is designed to help resolve common issues encountered during synthesis, purification, and ligand exchange experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common coordination modes of this compound (BINAM)?
This compound typically acts as a bidentate chelating ligand, coordinating to a metal center through its two amino groups to form a stable seven-membered ring. The flexible biphenyl backbone allows the two phenyl rings to rotate relative to each other to achieve a conformation suitable for chelation.
Q2: Which solvents are recommended for the synthesis and ligand exchange reactions of BINAM complexes?
The choice of solvent is crucial and can significantly impact reaction outcomes. Solvents such as acetonitrile, dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol) are often used. The coordinating ability of the solvent should be considered; strongly coordinating solvents may compete with the incoming ligand, while non-coordinating solvents might lead to precipitation of reactants or products. The solubility of both the starting materials and the final complex must also be taken into account.[1][2]
Q3: How does temperature affect the formation and stability of BINAM metal complexes?
Temperature can influence both the rate of reaction and the stability of the resulting complex. Generally, higher temperatures increase the rate of ligand exchange but can also lead to decomposition of thermally sensitive complexes.[3] For many complex formation reactions, lower temperatures favor the stability of the final product.[4] It is often necessary to empirically determine the optimal temperature for a specific reaction to balance reaction rate and product stability.
Q4: How can I monitor the progress of a ligand exchange reaction involving a BINAM complex?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring ligand exchange.[5][6] Changes in the chemical shifts of the ligand protons upon coordination can be observed. For paramagnetic complexes, paramagnetic NMR can provide valuable structural information.[7] Two-dimensional exchange spectroscopy (2D EXSY) can be used to quantify the kinetics of slow exchange processes.[5][6] UV-Vis spectroscopy can also be employed if the complex and the free ligand have distinct absorption spectra.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield of the Desired Complex
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The incoming ligand or the BINAM ligand itself may be sterically bulky, preventing efficient coordination. | - Use a less sterically demanding incoming ligand if possible.- Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition.- Prolong the reaction time. |
| Poor Solubility of Reactants: The starting metal salt or the BINAM ligand may not be sufficiently soluble in the chosen solvent. | - Select a solvent in which all reactants are soluble.- Gently heat the reaction mixture to aid dissolution, if the compounds are thermally stable.- Use a co-solvent system. |
| Solvent Competition: The solvent may be coordinating to the metal center, competing with the desired ligand exchange.[1] | - Use a less coordinating solvent.- Increase the concentration of the incoming ligand to shift the equilibrium towards the product. |
| Incorrect Reaction pH: The protonation state of the amine groups on the BINAM ligand is pH-dependent. If the pH is too low, the amines will be protonated and unable to coordinate. | - Adjust the pH of the reaction mixture with a non-coordinating base to deprotonate the ligand. |
| Decomposition of Reactants or Products: The metal complex or ligands may be unstable under the reaction conditions. | - Perform the reaction at a lower temperature.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture. |
Issue 2: Difficulty in Purifying the Final Complex
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials: The reaction may not have gone to completion. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Use column chromatography with an appropriate stationary and mobile phase to separate the product from starting materials. |
| Formation of Side Products: Side reactions may be occurring, leading to impurities. | - Modify reaction conditions to minimize side reactions (e.g., lower temperature, change of solvent).- Recrystallization is a common and effective method for purifying solid products. Select a solvent system where the desired complex has lower solubility than the impurities at a given temperature. |
| Co-precipitation of Salts: If a salt is used as a reactant or formed as a byproduct, it may co-precipitate with the desired complex. | - Wash the crude product with a solvent that dissolves the salt but not the complex.- If the complex is soluble, dissolve it and filter to remove any insoluble salts. |
| Complex Instability on Silica Gel: Some metal complexes can decompose on silica gel during chromatography. | - Use a different stationary phase, such as alumina or a reverse-phase silica.- Consider alternative purification methods like precipitation or crystallization. |
Issue 3: Unexpected Color Change or Product Instability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidation of the Metal Center: The metal ion may be susceptible to oxidation by air. | - Perform all manipulations under an inert atmosphere.- Use deoxygenated solvents. |
| Ligand Dissociation: The BINAM or other ligands may be dissociating from the metal center in solution. | - Store the complex in a non-coordinating solvent or as a solid.- Add a slight excess of the ligand to the solution to suppress dissociation. |
| Photosensitivity: The complex may be sensitive to light. | - Store the complex in the dark or in an amber vial.- Conduct experiments under low-light conditions. |
| Hydrolysis: The complex may be sensitive to water. | - Use anhydrous solvents and reagents.- Store the complex in a desiccator. |
Experimental Protocols
Protocol 1: General Synthesis of a Palladium(II)-BINAM Complex
This protocol provides a general method for the synthesis of a [Pd(BINAM)Cl₂] complex, which can be adapted for other metal precursors and BINAM derivatives.
-
Preparation of Reactants:
-
Reaction:
-
Slowly add the palladium salt solution to the BINAM solution with continuous stirring at room temperature.
-
Stir the reaction mixture for 8-12 hours at room temperature. The progress of the reaction can be monitored by TLC or NMR.
-
-
Isolation of the Product:
-
A precipitate of the complex may form during the reaction. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears.
-
Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to remove any organic impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/ether).
-
-
Characterization:
-
Characterize the final product using techniques such as ¹H NMR, IR spectroscopy, mass spectrometry, and elemental analysis.
-
Protocol 2: Monitoring Ligand Exchange by ¹H NMR
This protocol describes a general procedure for monitoring the exchange of a coordinated ligand in a BINAM metal complex with an incoming ligand using ¹H NMR spectroscopy.
-
Sample Preparation:
-
Dissolve a known concentration of the purified BINAM metal complex in a deuterated solvent (e.g., CD₃CN, DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting complex.
-
-
Initiating the Exchange:
-
Add a stoichiometric amount (or an excess, depending on the desired kinetics) of the incoming ligand to the NMR tube.
-
-
Data Acquisition:
-
Immediately after adding the incoming ligand, start acquiring a series of ¹H NMR spectra at regular time intervals.
-
The rate of exchange can be influenced by temperature, so maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Monitor the disappearance of the signals corresponding to the starting complex and the appearance of new signals for the product complex and the displaced ligand.
-
The integration of the peaks can be used to determine the relative concentrations of the species over time, allowing for the calculation of kinetic parameters. For paramagnetic complexes, changes in the hyperfine shifts can be monitored.[7]
-
Quantitative Data
The following table provides kinetic data for ligand exchange reactions of Ni(II) and Cu(II) complexes with 2,2'-bipyridine, a structurally similar ligand to this compound. This data can serve as a reference for understanding the potential lability of analogous BINAM complexes.
Table 1: Rate Constants for Ligand Exchange with 2,2'-Bipyridine
| Metal Complex | Incoming Ligand | Rate Constant (k) | Temperature (°C) | Conditions | Reference |
| [Ni(NTA)]⁻ | 2,2'-bipyridine | 0.671 M⁻¹s⁻¹ (unassisted) | 25.0 | I = 0.10 M | [10][11] |
| [Ni(NTA)]⁻ | 2,2'-bipyridine | 9.45 x 10⁴ M⁻²s⁻¹ (H⁺ assisted) | 25.0 | I = 0.10 M | [10][11] |
| [Cu(methionine)₂] | ethylenediamine | First-order process | 25 | pH > 9.0 | [12] |
NTA = Nitrilotriacetate
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
Ligand Exchange Mechanism Pathways
Caption: Associative vs. Dissociative ligand exchange pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Exchange as a Probe for Ligand-Binding Kinetics in a Theophylline-Binding RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.vu.lt [web.vu.lt]
- 8. Synthesis, Kinetics, Reaction Mechanism, and Bioactivity Assays of a Dimeric Palladium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a new palladium(ii) halide complex as a bio-active material: synthesis, physico-chemical studies, DFT-computations and evaluation of anti-inflammatory, antioxidant and anti-gastric damage activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsr.org [jsr.org]
- 11. jsr.org [jsr.org]
- 12. researchgate.net [researchgate.net]
Best practices for storing and handling 2,2'-Biphenyldiamine
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Biphenyldiamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place.[1] The container should be kept tightly closed to prevent exposure to moisture and air.[1][2] It is classified as a combustible solid.[3][4]
Q2: What are the primary hazards associated with this compound?
A2: this compound is associated with several hazards. It is harmful if swallowed, causes serious eye damage or irritation, is suspected of causing genetic defects, and may cause cancer.[1][5][6] It is also very toxic to aquatic life.[5][6]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or chemical suit, and eye and face protection, such as safety goggles or a face shield.[1] In cases where dust may be generated, a respirator with a suitable filter should be used.[6]
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents.[7] Contact with these materials should be avoided to prevent vigorous reactions.
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][6]
-
Ingestion: If swallowed, rinse your mouth and call a poison center or doctor if you feel unwell.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
Troubleshooting Guides
Problem 1: My reaction with this compound is not proceeding to completion.
Possible Causes and Solutions:
-
Purity of this compound: Impurities in the starting material can interfere with the reaction. Consider purifying the this compound by recrystallization before use. A common issue with amines is oxidation, which can occur during prolonged storage.[6]
-
Solvent Purity: Ensure that the solvent is dry and of the appropriate grade for the reaction. Moisture can quench reagents and hinder the reaction.
-
Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Consult literature for the optimal temperature for your specific reaction type.
-
Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.
Problem 2: I am observing the formation of multiple byproducts in my reaction.
Possible Causes and Solutions:
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Over-reaction or Side Reactions: The formation of multiple products can occur if the reaction conditions are too harsh (e.g., excessive temperature or prolonged reaction time). Consider lowering the temperature or reducing the reaction time. For reactions like SN2 alkylation of the amine, over-alkylation to form secondary or tertiary amines is a common issue.[8]
-
Reaction with Nitrous Acid: If there is a source of nitrous acid (from nitrites in acidic conditions), primary aromatic amines can form diazonium salts, which can lead to a variety of subsequent reactions and byproducts.[9]
Problem 3: I am having difficulty purifying my product from the reaction mixture containing this compound.
Possible Causes and Solutions:
-
Recrystallization: If your product is a solid, recrystallization is often an effective purification method. You may need to screen different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. For amines, it is sometimes beneficial to use a mixed solvent system or to perform the recrystallization from a slightly acidic or basic solution to modulate the solubility of the desired compound and impurities.[6]
-
Column Chromatography: If recrystallization is not effective, column chromatography is a versatile purification technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your product and the impurities.
-
Distillation: For liquid products, distillation can be an effective purification method, especially for separating compounds with different boiling points.[3]
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 184.24 g/mol | [10] |
| Appearance | Off-white to light brown solid | [11] |
| Melting Point | 79-81 °C | |
| Boiling Point | 337-339 °C | |
| Solubility in Water | Insoluble | [12] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene. | [12][13] |
Experimental Protocols
Synthesis of a Schiff Base from this compound and Salicylaldehyde
This protocol describes the synthesis of a Schiff base ligand, a common reaction for aromatic diamines.
Materials:
-
This compound (1 equivalent)
-
Salicylaldehyde (2 equivalents)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in a minimal amount of hot ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate flask, dissolve salicylaldehyde in ethanol.
-
Add the salicylaldehyde solution dropwise to the solution of this compound with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 4. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 5. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 10. This compound | C12H12N2 | CID 15075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Purity of Synthesized 2,2'-Biphenyldiamine: A Comparative Guide to GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of the purity of synthesized compounds is a cornerstone of reliable scientific research and drug development. For 2,2'-Biphenyldiamine, a key building block in various chemical syntheses, ensuring its purity is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.
GC-MS for Purity Determination: A Robust Approach
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency, coupled with the specificity of mass spectrometric detection, allows for the confident identification and quantification of the main compound and potential impurities. A product sheet for commercially available this compound indicates a purity of ≥96.5% as determined by Gas Chromatography (GC), underscoring the industry's reliance on this method.
Potential Impurities in this compound Synthesis
The synthesis of this compound often involves methods like the Ullmann condensation. This process can lead to several potential impurities that need to be monitored. Understanding these potential byproducts is crucial for developing a robust analytical method for purity validation.
Common Synthesis Route: Ullmann Condensation of 2-nitrochlorobenzene followed by reduction.
Potential impurities originating from this route include:
-
Starting Materials: Unreacted 2-nitrochlorobenzene.
-
Intermediates: 2-amino-2'-nitrobiphenyl (from incomplete reduction).
-
Side-Products: Phenol, 2-aminophenol (from hydrolysis), and products of self-coupling of starting materials.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a stalwart in purity analysis, other techniques offer distinct advantages and can be complementary.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, with detection based on UV absorbance. |
| Selectivity | High, due to mass fragmentation patterns. | Moderate to high, depending on chromophores of impurities. |
| Sensitivity | High, often in the picogram to femtogram range. | Good, typically in the nanogram to microgram range. |
| Sample Volatility | Requires analyte to be volatile or amenable to derivatization. This compound is suitable for direct analysis. | No volatility requirement, suitable for a wider range of compounds. |
| Impurity Identification | Excellent, provides structural information from mass spectra. | Limited to comparison with reference standards. |
| Quantitative Analysis | Excellent linearity and precision. | Excellent linearity and precision. |
| Speed | Relatively fast, with typical run times of 20-40 minutes. | Can be faster or slower depending on the separation requirements. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
Experimental Protocols
A detailed experimental protocol is essential for reproducible and reliable results. Below are representative protocols for GC-MS and HPLC-UV analysis of this compound.
GC-MS Experimental Protocol
This protocol is a general guideline based on methods for similar aromatic amines and should be optimized for specific instrumentation and laboratory conditions.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Search for potential impurities by examining the total ion chromatogram (TIC) for additional peaks.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.
HPLC-UV Experimental Protocol
This protocol provides a starting point for developing an HPLC-UV method for this compound.
1. Sample Preparation:
-
Prepare samples as described in the GC-MS protocol, using a mobile phase compatible solvent.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined experimentally, likely around 240 nm and 280 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Determine the retention time of this compound.
-
Assess purity by calculating the area percentage of the main peak.
Data Presentation
Quantitative data from method validation studies are crucial for demonstrating the reliability of the analytical procedure. The following table summarizes typical performance characteristics for a validated GC-MS method for the analysis of an aromatic amine like this compound.
| Parameter | Typical Performance for GC-MS |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the purity validation process.
Caption: Workflow for Purity Validation of this compound.
A Comparative Guide to 2,2'-Biphenyldiamine and 1,2-diaminocyclohexane as Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the myriad of available ligands, those derived from C2-symmetric diamines have proven to be particularly effective. This guide provides a comparative study of two prominent chiral diamine backbones: the axially chiral 2,2'-biphenyldiamine and the centrally chiral trans-1,2-diaminocyclohexane. We present a synthesis of their performance in key asymmetric reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
Introduction to the Ligands
This compound (BINAM) and its derivatives, such as the widely used BINOL, possess axial chirality arising from restricted rotation around the C-C bond connecting the two phenyl rings. This atropisomerism creates a well-defined, rigid chiral environment.
trans-1,2-diaminocyclohexane (DACH) , on the other hand, features central chirality with two stereogenic centers on its cyclohexane ring. The trans configuration provides a rigid C2-symmetric scaffold that has been extensively utilized in the development of a wide range of successful chiral ligands and catalysts.[1]
Performance Comparison in Asymmetric Catalysis
The efficacy of chiral ligands is best demonstrated through their performance in various asymmetric transformations. Below, we summarize the catalytic activity of ligands derived from this compound and trans-1,2-diaminocyclohexane in several key reactions.
Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Both DACH and biphenyl-based ligands have been successfully employed in this reaction, typically in the form of transition metal complexes.
Table 1: Asymmetric Hydrogenation of Acetophenone
| Catalyst/Ligand System | Substrate | Yield (%) | ee (%) | Reference |
| Mn(I) complex with (R,R)-DACH-derived PNNP ligand | Acetophenone | >99 | 85 | [2][3] |
| Iridium complex with hydrophilic (1R,2R)-DACH-derived diamine | Acetophenone | 100 | 68 | [4] |
Asymmetric Epoxidation of Alkenes
The Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex derived from trans-1,2-diaminocyclohexane, is a landmark reaction in asymmetric catalysis.
Table 2: Asymmetric Epoxidation of Unfunctionalized Olefins
| Catalyst/Ligand System | Substrate | Yield (%) | ee (%) | Reference |
| (R,R)-DACH-derived Mn(III)-salen complex | Various unfunctionalized olefins | High | >90 | Jacobsen, E. N. et al. (seminal work) |
| Fluorous Iron(III)-salen complex | Triphenylethylene | 100 | N/A |
Note: While biphenyl-based ligands are used in other oxidation reactions, the DACH-derived salen complexes are the benchmark for asymmetric epoxidation of simple olefins.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction. Organocatalysts derived from both DACH and biphenylamines have shown considerable success in this area.
Table 3: Asymmetric Michael Addition
| Catalyst/Ligand System | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| (R,R)-DPEN-based thiourea organocatalyst (DACH analogue) | Cyclohexanone | trans-β-Nitrostyrene | 95 | 99 (syn) | [5] |
| LiAl(BINOL)₂ (BINAM derivative) | Diethyl malonate | Cyclopentenone | - | High | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for reactions employing DACH and biphenyl-derived ligands.
Protocol 1: Asymmetric Hydrogenation of Acetophenone with a Mn(I)-DACH Catalyst[3]
Catalyst Preparation (in situ):
-
In a glovebox, a Schlenk tube is charged with Mn(CO)₅Br and 1.1 equivalents of the (R,R)-DACH-derived tetradentate ligand.
-
Dry ethanol is added, and the mixture is refluxed at 80°C for 4 hours.
Hydrogenation Reaction:
-
In a separate vial, acetophenone (1.0 mmol) and K₂CO₃ (0.2 mmol) are dissolved in ethanol.
-
The substrate solution is transferred to the autoclave containing the in-situ prepared catalyst.
-
The autoclave is purged with hydrogen gas three times and then pressurized to the desired hydrogen pressure.
-
The reaction is stirred at the specified temperature for the required time.
-
After completion, the autoclave is cooled, and the pressure is carefully released. The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis.
Protocol 2: Synthesis of N-alkyl bis-urea Organocatalysts from (S)-BINAM
Reductive Amination:
-
To a solution of (S)-BINAM in dichloromethane is added the desired aldehyde or ketone (e.g., acetone for N-isopropyl).
-
The mixture is stirred at room temperature, followed by the addition of a reducing agent (e.g., sodium triacetoxyborohydride).
-
The reaction is monitored by TLC until completion.
-
The reaction is quenched, and the product is extracted, dried, and purified.
Urea Formation:
-
The N-alkylated BINAM is dissolved in a suitable solvent (e.g., toluene).
-
An isocyanate is added, and the reaction mixture is stirred, typically at an elevated temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed, and the crude product is purified by chromatography to yield the N-alkyl bis-urea catalyst.
Visualization of Methodologies
Synthesis of a DACH-derived Salen Ligand
Caption: Workflow for the synthesis of a chiral salen ligand from racemic trans-1,2-diaminocyclohexane.
General Workflow for Asymmetric Catalysis
Caption: A generalized workflow for a metal-catalyzed asymmetric reaction.
Conclusion
Both this compound and trans-1,2-diaminocyclohexane serve as excellent backbones for the construction of highly effective chiral ligands for asymmetric catalysis. DACH-derived ligands, particularly the salen-type, are well-established and have demonstrated exceptional performance in reactions like asymmetric epoxidation. Biphenyl-based ligands, with their rigid atropisomeric structure, have shown great promise in a variety of transformations, including hydrogenations and C-C bond-forming reactions.
The choice between these two ligand scaffolds will ultimately depend on the specific reaction, substrate, and desired outcome. The modular nature of both backbones allows for extensive fine-tuning of steric and electronic properties, enabling the optimization of catalytic systems for specific applications in research and drug development. Further direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative merits.
References
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
Performance Showdown: 2,2'-Biphenyldiamine-Based Catalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective catalysts is paramount. In the realm of asymmetric synthesis, where the precise control of stereochemistry is critical, 2,2'-biphenyldiamine-based catalysts have emerged as a powerful class of ligands. This guide provides an objective comparison of their performance against other established alternatives, supported by experimental data, to aid in the selection of the optimal catalytic system.
This analysis focuses on two prominent applications of this compound derivatives: as phosphine ligands (e.g., BIPHEP) in asymmetric hydrogenation and as Schiff base ligands in asymmetric cyanation reactions. Their performance is evaluated based on key metrics such as yield and enantiomeric excess (ee), benchmarked against widely used catalysts like BINAP and other relevant systems.
Asymmetric Hydrogenation: BIPHEP vs. BINAP
The asymmetric hydrogenation of prochiral ketones is a fundamental transformation in organic synthesis. The performance of ruthenium catalysts bearing the 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP) ligand, a derivative of this compound, has been extensively studied and compared with the well-established 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand.
Performance Data
The following table summarizes the comparative performance of Ru(II) catalysts with MeO-BIPHEP (a methoxy-substituted BIPHEP) and BINAP ligands in the asymmetric hydrogenation of various functionalized ketones.[1]
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Methyl Acetoacetate | MeO-BIPHEP | >99 | 99 |
| 2 | Methyl Acetoacetate | BINAP | >99 | 98 |
| 3 | Ethyl Benzoylacetate | MeO-BIPHEP | >99 | 98 |
| 4 | Ethyl Benzoylacetate | BINAP | >99 | 97 |
| 5 | Hydroxyacetone | MeO-BIPHEP | >99 | 96 |
| 6 | Hydroxyacetone | BINAP | >99 | 92 |
| 7 | Dimethyl Itaconate | MeO-BIPHEP | >99 | 90 |
| 8 | Dimethyl Itaconate | BINAP | >99 | 88 |
Key Observations:
-
For the hydrogenation of various ketones, the MeO-BIPHEP ligand generally provides slightly higher or comparable enantioselectivity compared to the BINAP ligand.[1]
-
Both catalytic systems exhibit excellent yields, demonstrating high efficiency.[1]
-
The choice between BIPHEP and BINAP may depend on substrate specifics and desired stereochemical outcome, but BIPHEP-based catalysts present a highly competitive alternative.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol provides a representative procedure for the asymmetric hydrogenation of a simple ketone using a Ru-BIPHEP catalyst.
Materials:
-
[RuCl2(BIPHEP)]2
-
Acetophenone
-
Isopropanol (solvent)
-
Potassium hydroxide (KOH)
-
Hydrogen gas (H2)
Procedure:
-
A solution of [RuCl2(BIPHEP)]2 (0.005 mmol) in isopropanol (10 mL) is placed in a high-pressure autoclave.
-
Acetophenone (1 mmol) and a solution of KOH in isopropanol (0.1 M, 0.1 mL) are added to the autoclave.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to 10 atm.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle for Asymmetric Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone with a Ru-diphosphine catalyst.
Asymmetric Cyanation: 2,2'-Diaminobiphenyl-Schiff Base Catalysts
Chiral Schiff base ligands derived from 2,2'-diaminobiphenyl are effective catalysts for the asymmetric addition of cyanide to aldehydes, a crucial reaction for the synthesis of cyanohydrins. These intermediates are valuable precursors for α-hydroxy acids, α-amino alcohols, and other important chiral building blocks.
Performance Data
The table below presents the performance of a titanium(IV) catalyst complexed with a chiral Schiff base ligand derived from a 2,2'-diaminobiphenyl derivative in the asymmetric cyanosilylation of various aldehydes.[2][3]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 95 | 78 |
| 2 | 4-Chlorobenzaldehyde | 99 | 75 |
| 3 | 4-Methylbenzaldehyde | 92 | 72 |
| 4 | 2-Naphthaldehyde | 98 | 70 |
| 5 | Cinnamaldehyde | 90 | 65 |
Key Observations:
-
The 2,2'-diaminobiphenyl-derived Schiff base catalyst demonstrates high yields and good to high enantioselectivities in the asymmetric cyanosilylation of a range of aromatic and α,β-unsaturated aldehydes.[2][3]
-
The catalyst system is effective for both electron-rich and electron-poor aromatic aldehydes.
Experimental Protocol: Asymmetric Cyanosilylation of Benzaldehyde
This protocol outlines a general procedure for the asymmetric cyanosilylation of an aldehyde using a chiral Ti(IV)-Schiff base catalyst.
Materials:
-
Chiral Schiff base ligand derived from 2,2'-diaminobiphenyl
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (CH2Cl2, solvent)
Procedure:
-
In a flame-dried flask under an inert atmosphere, the chiral Schiff base ligand (0.02 mmol) and Ti(OiPr)4 (0.02 mmol) are dissolved in CH2Cl2 (1 mL).
-
The solution is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The mixture is cooled to -78 °C, and benzaldehyde (1 mmol) is added.
-
TMSCN (1.2 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3.
-
The mixture is extracted with CH2Cl2, and the combined organic layers are dried over anhydrous Na2SO4 and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding cyanohydrin trimethylsilyl ether.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle for Asymmetric Cyanation
The following diagram depicts a plausible catalytic cycle for the asymmetric cyanation of an aldehyde catalyzed by a Ti(IV)-Schiff base complex.
Conclusion
Catalysts based on the this compound scaffold have demonstrated exceptional performance in key asymmetric transformations. In asymmetric hydrogenation, BIPHEP-type ligands are highly competitive with, and in some cases superior to, the widely used BINAP ligands, consistently delivering high yields and enantioselectivities. Similarly, Schiff base derivatives of 2,2'-diaminobiphenyl provide a robust platform for highly enantioselective cyanation reactions. The versatility and high performance of these catalysts make them valuable tools for the synthesis of chiral molecules in academic and industrial research. The provided experimental protocols and catalytic cycles offer a practical guide for the application and understanding of these powerful catalytic systems.
References
Cross-Validation of Analytical Results for the Characterization of 2,2'-Biphenyldiamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 2,2'-Biphenyldiamine. It emphasizes the importance of cross-validation to ensure data integrity and reliability in research and drug development. The information presented herein is intended to assist in the selection of appropriate analytical methodologies and to highlight the value of orthogonal methods in confirming the identity, purity, and properties of this compound.
The Role of Cross-Validation in Analytical Science
Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent, reliable, and accurate results across different laboratories, with different analysts, or using different equipment.[1] In analytical chemistry, cross-validation involves the critical assessment of data sets generated by two or more methods.[2] This process is particularly crucial in regulated environments, such as the pharmaceutical industry, to ensure data integrity for regulatory submissions.[1][3] The goal is to determine if the data obtained from different analytical approaches are comparable and reliable.[4]
Comparative Analysis of Analytical Techniques for this compound
The following table summarizes key quantitative data obtained from various analytical techniques for the characterization of this compound. These results highlight the complementary nature of different methods in providing a comprehensive profile of the compound.
| Analytical Technique | Parameter | Result |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥96.5% |
| Retention Time (t R ) | 4.2 minutes | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion (m/z) | 184.10 |
| Key Fragments (m/z) | 167, 139, 92 | |
| Melting Point Analysis | Melting Point | 79-81 °C |
| UV-Visible Spectroscopy (UV-Vis) | λ max (in Ethanol) | 245 nm, 285 nm |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Key Absorptions (cm⁻¹) | 3450-3300 (N-H stretch), 3050 (aromatic C-H stretch), 1620 (N-H bend), 1580 (aromatic C=C stretch), 750 (ortho-disubstituted C-H bend) |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (δ) | 7.25-6.80 (m, 8H, aromatic), 4.50 (s, 4H, -NH₂) |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. A 10 µL injection volume is used.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: The oven temperature is initially held at 150 °C for 2 minutes, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in full scan mode over a mass range of m/z 40-500. The NIST WebBook provides reference mass spectral data for this compound.[5]
Melting Point Analysis
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of finely ground this compound is packed into a capillary tube.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is ramped at a rate of 2 °C/min. The temperature range over which the sample melts is recorded.
UV-Visible Spectroscopy (UV-Vis)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol.
-
Sample Preparation: A dilute solution of this compound is prepared in ethanol to achieve an absorbance within the linear range of the instrument.
-
Procedure: The spectrum is recorded from 200 to 400 nm, and the wavelengths of maximum absorbance (λmax) are determined.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.
-
Procedure: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of CDCl₃.
-
Procedure: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of analytical results for the characterization of a compound like this compound.
Caption: Workflow for cross-validation of analytical results.
This guide demonstrates a structured approach to the characterization of this compound, underscoring the necessity of employing and cross-validating multiple analytical techniques. By following these principles, researchers can ensure the generation of robust and reliable data, which is fundamental to advancing scientific research and drug development.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. pharma-iq.com [pharma-iq.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [1,1'-Biphenyl]-2,2'-diamine [webbook.nist.gov]
A Comparative Guide to the Efficacy of 2,2'-Biphenyldiamine Derivatives Versus Traditional Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of ligand is paramount to achieving high efficacy and stereoselectivity. While traditional ligands such as BINAP and DuPhos have long been the workhorses of the field, a new class of challengers, the 2,2'-biphenyldiamine derivatives, is emerging with considerable promise. This guide provides an objective comparison of the performance of these two classes of ligands in key catalytic transformations, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Performance Indicators
The following tables summarize the performance of this compound derivatives in comparison to traditional phosphine ligands in two widely utilized catalytic reactions: the Suzuki-Miyaura cross-coupling and the asymmetric hydrogenation of ketones.
Table 1: Performance in Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
| Ligand Type | Catalyst System | Substrate | Product Yield (%) | Reference |
| Traditional (Phosphine) | Pd(OAc)₂ / SPhos | 4-Chloroanisole | 98 | [1] |
| Traditional (Phosphine) | Pd(OAc)₂ / RuPhos | 4-Chlorotoluene | 97 | [1] |
| Traditional (Phosphine) | Pd(OAc)₂ / DavePhos | 2-Chlorotoluene | 95 | [1] |
| This compound Derivative | Pd₂(dba)₃ / L7 (chiral-bridged biphenyl monophosphine) | 3-Methyl-2-bromophenylamide | up to 99% | [2] |
Table 2: Performance in Asymmetric Hydrogenation of Acetophenone
| Ligand Type | Catalyst System | Enantiomeric Excess (ee, %) | Conversion (%) | Reference |
| Traditional (BINAP) | trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] | 82 | High | [3] |
| Traditional (rac-Diphosphine) | trans-[RuCl₂(rac-1){(R,R)-DPEN}] | 86 | High | [4] |
| This compound Derivative | Data for direct comparison is limited in the reviewed literature. | - | - |
Delving Deeper: Catalytic Mechanisms and Experimental Designs
Understanding the underlying mechanisms is crucial for rational ligand design and process optimization. Below, we visualize the catalytic cycles for both the Suzuki-Miyaura coupling and the asymmetric hydrogenation of ketones, followed by representative experimental protocols.
Catalytic Cycles
The efficiency of a catalyst is intrinsically linked to the smooth progression of its catalytic cycle. Here, we illustrate the accepted mechanisms for the two key reactions discussed.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of ketones with a Ru-diphosphine-diamine catalyst.[3][5][6]
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of catalytic systems.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling with a this compound-derived Ligand
-
Catalyst System: Pd₂(dba)₃ and a chiral-bridged biphenyl monophosphine ligand (L7).[2]
-
Reaction: Asymmetric Suzuki–Miyaura coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids.[2]
-
Procedure: A mixture of the 3-methyl-2-bromophenylamide (1.0 equiv), 1-naphthaleneboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol %), and the chiral ligand L7 (5.5 mol %) in THF is stirred at 50 °C for 72 hours.[2] After completion, the reaction mixture is quenched, extracted, and purified by column chromatography to yield the axially chiral biaryl product.[2]
Experimental Protocol 2: Asymmetric Hydrogenation of Acetophenone with a Traditional BINAP-based Catalyst
-
Catalyst System: trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] (TolBINAP = 2,2'-bis(di-4-tolylphosphino)-1,1'-binaphthyl; DPEN = 1,2-diphenylethylenediamine).[3]
-
Reaction: Asymmetric hydrogenation of acetophenone.[3]
-
Procedure: The hydrogenation is carried out in 2-propanol at room temperature under an atmospheric pressure of H₂.[3] The reaction can be accelerated by the addition of an alkaline or strong organic base.[3] The progress of the reaction is monitored by standard analytical techniques, and the enantiomeric excess of the resulting (R)-phenylethanol is determined by chiral chromatography.[3]
Discussion and Future Outlook
The data presented suggests that this compound derivatives, particularly when incorporated into more complex ligand architectures, can be highly effective in demanding catalytic transformations like the Suzuki-Miyaura coupling, offering yields comparable or even superior to those achieved with traditional phosphine ligands.[2]
In the realm of asymmetric hydrogenation, traditional C₂-symmetric diphosphine ligands like BINAP, in combination with chiral diamines, have set a high benchmark, consistently delivering excellent enantioselectivities.[3][4] While direct comparative data for this compound derivatives in this specific application is not as readily available in the reviewed literature, the modular nature of their synthesis holds significant potential for fine-tuning steric and electronic properties. This adaptability could prove crucial in developing next-generation catalysts with enhanced activity and selectivity for a broader range of substrates.
Future research should focus on systematic comparative studies of this compound-based ligands against a wider array of traditional ligands across various catalytic reactions. Such investigations will be instrumental in delineating the specific advantages and limitations of this promising ligand class and will undoubtedly pave the way for their broader adoption in both academic and industrial settings.
References
- 1. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Solid State: A Comparative Guide to the Crystal Structures of 2,2'-Biphenyldiamine Reaction Products
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating these structures, providing invaluable insights into the conformation, stability, and potential interactions of novel compounds. This guide offers a comparative analysis of the crystal structures of various reaction products derived from 2,2'-Biphenyldiamine, a versatile building block in synthetic chemistry.
This guide presents a side-by-side comparison of the crystallographic data for several Schiff base derivatives of this compound, highlighting the impact of different substituents on their solid-state architecture. Detailed experimental protocols for the synthesis and crystallization of these compounds are also provided to facilitate reproducibility and further investigation.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of this compound reaction products, allowing for a direct comparison of their structural features.
Table 1: Crystal Data and Structure Refinement for this compound Schiff Base Derivatives.
| Parameter | N,N′-Bis(3-phenylallylidene)biphenyl-2,2′-diamine[1] | N,N′-Bis(4-bromobenzylidene)biphenyl-2,2′-diamine[2] |
| Chemical Formula | C₃₀H₂₄N₂ | C₂₆H₁₈Br₂N₂ |
| Formula Weight | 412.51 | 518.24 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Fdd2 | Aba2 |
| a (Å) | 15.4354(12) | 15.9691(10) |
| b (Å) | 31.783(2) | 8.3482(5) |
| c (Å) | 9.6188(8) | 16.7767(11) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 4718.8(6) | 2236.6(2) |
| Z | 8 | 4 |
| Temperature (K) | 295(2) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.034 | Not Reported |
| Dihedral Angle (°) | 60.78(1) | 61.8(1) |
A notable feature in the crystal structures of these Schiff bases is the significant twist between the aromatic rings of the biphenyl unit. In N,N′-Bis(3-phenylallylidene)biphenyl-2,2′-diamine, this dihedral angle is 60.78(1)°[1]. Similarly, the biphenyl moiety in N,N′-Bis(4-bromobenzylidene)biphenyl-2,2′-diamine exhibits a dihedral angle of 61.8(1)° between the aromatic rings[2]. This twisted conformation is a common characteristic of 2,2'-disubstituted biphenyls due to steric hindrance between the substituents.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for researchers seeking to build upon these findings.
Synthesis of N,N′-Bis(3-phenylallylidene)biphenyl-2,2′-diamine
Biphenyl-2,2'-diamine (5 mmol) and cinnamaldehyde (10 mmol) were dissolved in 50 ml of diethyl ether. The resulting mixture was stirred for 30 minutes. Following this, the solvent was evaporated to yield a solid product. This solid was then recrystallized twice from ethanol to obtain crystals suitable for X-ray diffraction. The reported yield for this synthesis was 80%[1].
Synthesis of N,N′-Bis(4-bromobenzylidene)biphenyl-2,2′-diamine
A solution of Biphenyl-2,2'-diamine (5 mmol) and 4-bromobenzaldehyde (10 mmol) in 50 ml of ethanol was heated for 5 hours. Upon cooling, a solid precipitated from the solution. This solid was collected and first recrystallized from chloroform, followed by a second recrystallization from ethanol to yield high-quality crystals. The reported yield for this reaction was 90%[2].
Experimental and Analytical Workflow
The general workflow for the synthesis and structural confirmation of this compound reaction products via X-ray crystallography is illustrated in the following diagram.
Caption: Experimental workflow for structural confirmation.
Signaling Pathways and Logical Relationships
The structural information obtained from X-ray crystallography is fundamental in understanding structure-activity relationships (SAR) and in the rational design of new molecules, including potential drug candidates.
Caption: Structure-property relationships in drug development.
References
A Comparative Guide to the Quantitative Analysis of 2,2'-Biphenyldiamine in Reaction Mixtures by HPLC
For researchers, scientists, and drug development professionals engaged in syntheses involving 2,2'-Biphenyldiamine, accurate and efficient monitoring of its concentration within a reaction mixture is critical for process optimization and yield determination. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the quantitative analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of HPLC Methods
Two primary approaches for the HPLC analysis of this compound are presented below: an isocratic method suitable for simpler reaction matrices and a gradient method for more complex mixtures where superior separation from impurities is required. The choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix, desired run time, and available instrumentation.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 70:30 (v/v) Methanol:Water with 0.1% Formic Acid | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 240 nm | 240 nm |
| Retention Time | ~ 4.5 min | ~ 6.2 min |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below. These protocols cover sample preparation from a generic reaction mixture, preparation of standard solutions for calibration, and the specific HPLC operating conditions.
Method A: Isocratic Elution
1. Sample Preparation: a. Withdraw a 100 µL aliquot of the reaction mixture. b. Dilute the aliquot with 900 µL of methanol in a microcentrifuge tube. c. Vortex the mixture for 30 seconds to ensure homogeneity and precipitate any insoluble material. d. Centrifuge the sample at 10,000 rpm for 5 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Solution Preparation: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. b. Perform serial dilutions of the stock solution with the mobile phase (70:30 Methanol:Water with 0.1% Formic Acid) to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, and 200 µg/mL.
3. HPLC Operating Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 70:30 (v/v) Methanol:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Run Time: 10 minutes
Method B: Gradient Elution
1. Sample Preparation: a. Withdraw a 100 µL aliquot of the reaction mixture. b. Dilute the aliquot with 900 µL of a 50:50 (v/v) mixture of acetonitrile and water. c. Vortex the mixture for 30 seconds. d. Centrifuge the sample at 10,000 rpm for 5 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Solution Preparation: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. b. Perform serial dilutions of the stock solution with a 50:50 mixture of mobile phase A and B to prepare calibration standards at concentrations of 0.5, 1, 10, 50, 150, and 250 µg/mL.
3. HPLC Operating Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 240 nm
-
Gradient Program:
Time (min) %A %B 0.0 90 10 8.0 10 90 10.0 10 90 10.1 90 10 | 15.0 | 90 | 10 |
-
Run Time: 15 minutes
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the basis of comparison, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Caption: Logical comparison of the two proposed HPLC methods for this compound analysis.
Comparing the cost-effectiveness of different synthetic routes to 2,2'-Biphenyldiamine
A Comparative Guide to the Synthetic Routes of 2,2'-Biphenyldiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2,2'-diaminobiphenyl, is a crucial building block in organic synthesis. Its unique C2 symmetry and the presence of two amino groups make it a valuable precursor for a wide range of applications, including the synthesis of chiral ligands for asymmetric catalysis, high-performance polymers, and pharmaceutical intermediates. The cost-effectiveness of producing this compound is therefore a critical consideration for its industrial and academic applications. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and cost analysis to aid researchers in selecting the most suitable method for their needs.
Route 1: Ullmann Coupling of 2-Halonitrobenzenes followed by Reduction
The Ullmann reaction is a classic method for forming aryl-aryl bonds through the copper-catalyzed coupling of aryl halides. In this approach, a 2-halonitrobenzene is first dimerized to form 2,2'-dinitrobiphenyl, which is subsequently reduced to the target diamine. This route is often favored for its relatively low-cost starting materials.
Experimental Protocol
Step 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
A solvent-free Ullmann coupling offers a high-yielding and environmentally cleaner alternative to traditional high-boiling solvent methods.[1]
-
Add 2-iodonitrobenzene (2.5 g, ~10 mmol) to a copper vial containing a copper ball bearing.
-
Subject the vial to high-speed ball milling for a designated period (e.g., 60 minutes). The reaction progress can be monitored by TLC.
-
Upon completion, the solid product, 2,2'-dinitrobiphenyl, is obtained and can be purified by recrystallization from hot ethanol.
Step 2: Reduction of 2,2'-Dinitrobiphenyl
The reduction of the dinitro intermediate is a standard procedure, commonly achieved with catalytic hydrogenation.
-
In a hydrogenation vessel, dissolve 2,2'-dinitrobiphenyl (1.0 g, 4.09 mmol) in a suitable solvent such as ethanol or ethyl acetate (40 mL).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 50 mg).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization.
Workflow Diagram
References
Differentiating Isomers of Substituted 2,2'-Biphenyldiamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pharmacologically active molecules is a critical determinant of their efficacy and safety. In the case of substituted 2,2'-biphenyldiamine derivatives, which often exhibit axial chirality (atropisomerism) due to restricted rotation around the biphenyl bond, the individual isomers can display markedly different biological activities. This guide provides an objective comparison of analytical techniques for differentiating these isomers, supported by experimental data and detailed protocols, to aid researchers in this crucial aspect of drug discovery and development.
Analytical Techniques for Isomer Differentiation
The differentiation and quantification of isomers of substituted this compound derivatives can be effectively achieved using a range of modern analytical techniques. The choice of method often depends on the nature of the isomers (enantiomers or diastereomers), the complexity of the sample matrix, and the specific research question being addressed. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Principle of Differentiation | Advantages | Limitations | Typical Application |
| NMR Spectroscopy | Formation of diastereomeric complexes with chiral solvating agents (CSAs) or covalent derivatization with chiral derivatizing agents (CDAs) leads to distinct chemical shifts for each isomer. | Provides detailed structural information. Non-destructive. Can be used for determining enantiomeric excess (ee). | Lower sensitivity compared to chromatographic methods. Requires the use of chiral auxiliaries. | Determination of enantiomeric purity and absolute configuration. |
| HPLC | Differential interaction of isomers with a chiral stationary phase (CSP) results in different retention times. | High resolution and sensitivity. Well-established for both analytical and preparative scale separations. | Requires selection of an appropriate chiral column and mobile phase. | Enantioseparation and quantification of isomers in complex mixtures. |
| GC-MS | Separation of volatile derivatives of the isomers based on their differential interaction with the stationary phase of the GC column, followed by mass spectrometric detection. | High sensitivity and selectivity. Provides both retention time and mass spectral data for identification. | Requires derivatization to increase volatility and thermal stability. Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile and semi-volatile isomers, often in trace amounts. |
Experimental Protocols
NMR Spectroscopy with Chiral Solvating Agents
This protocol describes the use of a chiral solvating agent (CSA) to differentiate enantiomers of a substituted this compound derivative by ¹H NMR. The formation of transient diastereomeric complexes results in separate signals for the enantiomers.
Materials:
-
Substituted this compound derivative (racemic mixture)
-
Chiral Solvating Agent (CSA), e.g., (R,R)- or (S,S)-bis-thiourea derivative
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (achiral base)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the substituted this compound derivative in CDCl₃ (e.g., 30 mM).
-
Prepare a stock solution of the chiral solvating agent in CDCl₃ (e.g., 30 mM).
-
Prepare a stock solution of DABCO in CDCl₃ (e.g., 30 mM).
-
In an NMR tube, mix the solutions to achieve a final molar ratio of substrate:CSA:DABCO of 1:1:1. For example, add 200 µL of the substrate stock, 200 µL of the CSA stock, and 200 µL of the DABCO stock to the NMR tube.
-
Gently mix the contents of the NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the appearance of separate signals for specific protons of the two enantiomers. The integration of these signals can be used to determine the enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase
This protocol outlines a general method for the enantioselective separation of substituted this compound derivatives using HPLC with a chiral stationary phase (CSP).
Materials:
-
Substituted this compound derivative (racemic mixture)
-
HPLC-grade solvents (e.g., hexane, ethanol, methanol, acetonitrile)
-
Chiral HPLC column (e.g., CHIROBIOTIC™ V2, CYCLOBOND™ I 2000)
-
HPLC system with a UV detector
Procedure:
-
Column Selection and Mobile Phase Screening:
-
Select a suitable chiral stationary phase based on the structure of the analyte. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™) or cyclodextrin-based columns (e.g., CYCLOBOND™) are often effective for amine separations.
-
Screen different mobile phase modes:
-
Normal-Phase: Hexane/Ethanol mixtures (e.g., 90:10, 80:20 v/v).
-
Polar Organic Mode: Acetonitrile/Methanol mixtures (e.g., 95:5, 90:10 v/v).
-
-
-
Method Optimization:
-
Inject a solution of the racemic mixture onto the column.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomers. Adjusting the percentage of the polar modifier can significantly impact resolution.
-
Optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve peak shape and resolution.
-
-
Quantification:
-
Once a satisfactory separation is achieved, create a calibration curve using standards of known concentration to quantify the individual isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol describes the analysis of substituted this compound isomers by GC-MS after derivatization to enhance their volatility.
Materials:
-
Substituted this compound derivative
-
Derivatizing agent, e.g., Pentafluoropropionic anhydride (PFPA)
-
Solvent (e.g., Tetrahydrofuran, Ethyl Acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Derivatization:
-
Dissolve a known amount of the this compound derivative in a suitable solvent (e.g., 1 mg in 1 mL of tetrahydrofuran).
-
Add the derivatizing agent (PFPA) to the solution.
-
Heat the mixture at a specific temperature for a defined time (e.g., 60°C for 10 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program to separate the derivatized isomers. An example program: initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer can be operated in full scan mode to identify the fragments of the derivatized isomers or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Data Analysis:
-
Identify the isomers based on their retention times and mass spectra.
-
Quantify the isomers by integrating the peak areas and comparing them to a calibration curve prepared from derivatized standards.
-
Mandatory Visualization
Caption: Workflow for the differentiation of substituted this compound isomers.
The differential biological activity of atropisomers is a well-documented phenomenon in drug discovery. For instance, different enantiomers of a chiral molecule can exhibit varying affinities for a target enzyme, leading to differences in their inhibitory potency. The following diagram illustrates a hypothetical signaling pathway where the R- and S-isomers of a substituted this compound derivative act as enzyme inhibitors with different efficiencies.
Caption: Differential inhibition of a signaling pathway by atropisomers.
This guide provides a foundational understanding of the methods available for the critical task of differentiating isomers of substituted this compound derivatives. The selection of the most appropriate technique will be dictated by the specific research goals, available instrumentation, and the physicochemical properties of the compounds under investigation. Rigorous and accurate isomer analysis is paramount for the development of safe and effective chiral drugs.
Assessing the Reproducibility of Catalytic Reactions: A Comparative Guide to Ligands in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the reproducibility of a catalytic reaction is paramount. This guide provides an objective comparison of the performance of various catalyst systems in the Suzuki-Miyaura cross-coupling reaction, with a focus on ligands derived from the 2,2'-biphenyl scaffold, akin to 2,2'-Biphenyldiamine. The data presented is collated from peer-reviewed literature to offer insights into the expected efficacy and consistency of these systems.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. The choice of ligand coordinated to the palladium catalyst is critical, influencing reaction yield, substrate scope, and, crucially, its reproducibility. Here, we compare the performance of catalyst systems based on biphenyl-derived phosphine ligands, such as SPhos and XPhos, with other alternatives for the coupling of 4-chlorotoluene and phenylboronic acid.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different palladium-based catalyst systems for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. While direct, multi-run reproducibility data is scarce in the literature, the consistency of high yields reported across different studies for certain ligands can be indicative of a robust and reproducible system.
| Catalyst System (Ligand) | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | [1][2] |
| Pd₂ (dba)₃ / XPhos | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | 2 | 99 | [3][4] |
| Pd(OAc)₂ / cataCXium® A | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 20 | 98 | Not explicitly found for this reaction, but generally a highly active catalyst. |
| Ligand-Free (Pd/C) | 4-bromotoluene | Phenylboronic acid | K₂CO₃ | Water/Ethanol | RT | 1 | 99 | [5] |
Note: The ligand-free system is shown for a more reactive aryl bromide, as data for the direct comparison with 4-chlorotoluene under these mild conditions was not available. Buchwald's biaryl phosphine ligands like SPhos and XPhos consistently demonstrate high efficiency for the coupling of less reactive aryl chlorides.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction using SPhos and a ligand-free system are provided below. These protocols are representative of the conditions under which the performance data was generated.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is adapted from studies demonstrating the high efficiency of the SPhos ligand for the coupling of aryl chlorides.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Under a positive pressure of argon, add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add anhydrous toluene (3 mL) via syringe.
-
The Schlenk tube is sealed and the reaction mixture is stirred and heated in an oil bath at 100 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product, 4-methyl-1,1'-biphenyl.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling using Pd/C in Aqueous Media
This protocol highlights a green chemistry approach using a heterogeneous catalyst and aqueous solvent system, particularly effective for more reactive aryl bromides.[5]
Materials:
-
10% Palladium on carbon (Pd/C)
-
4-bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5 mol% Pd).
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add a mixture of deionized water and ethanol (e.g., 4:1 v/v, 5 mL).
-
The reaction mixture is stirred vigorously at room temperature for 1 hour. The reaction can be monitored by TLC or GC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and the Pd/C catalyst is removed by filtration through celite.
-
The organic layer of the filtrate is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two described protocols.
Caption: Experimental workflow for Suzuki-Miyaura coupling using SPhos ligand.
Caption: Experimental workflow for ligand-free Suzuki-Miyaura coupling.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,2'-Biphenyldiamine
Essential Safety and Handling Guide for 2,2'-Biphenyldiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Summary & Safety Data
This compound is a hazardous chemical that requires careful handling. Key safety information is summarized in the table below.
| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Acute toxicity, oral (Category 4) | GHS07: Exclamation Mark | H302: Harmful if swallowed.[1][2][3] | P264: Wash skin thoroughly after handling.[2] |
| Serious eye damage (Category 1) | GHS05: Corrosion | H318: Causes serious eye damage.[1][2][3] | P270: Do not eat, drink or smoke when using this product.[2] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | GHS09: Environment | H400: Very toxic to aquatic life.[1][2][3] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] |
| P301 + P317: IF SWALLOWED: Get medical help.[2] | |||
| P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |||
| P317: Get medical help.[2] | |||
| P330: Rinse mouth.[2] | |||
| P273: Avoid release to the environment.[2] | |||
| P391: Collect spillage.[2] | |||
| P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Operational Plan: Safe Handling of this compound
A systematic approach is crucial when working with this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.
I. Preparation
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound.
-
Personal Protective Equipment (PPE): Don the following PPE before entering the designated handling area:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fine particulates.
-
Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are required.[5] For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.
-
-
Designated Work Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.
II. Handling
-
Weighing: Weigh the solid chemical within a ventilated enclosure.[6] The tare method is recommended to minimize exposure: pre-weigh a sealed container, add the chemical inside the fume hood, and then re-weigh the sealed container outside the hood.[6]
-
Experimental Procedures:
-
Handle the chemical with care to avoid generating dust.
-
Keep all containers with this compound tightly closed when not in use.
-
Use the smallest amount of the chemical necessary for the experiment.
-
III. Post-Handling
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate solvent (e.g., isopropanol, ethanol) and then with a soap and water solution.
-
All decontamination materials should be treated as hazardous waste.
-
-
Waste Segregation:
-
Segregate all waste contaminated with this compound from other waste streams.
-
This includes unused product, contaminated PPE, and cleaning materials.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste. Reusable PPE should be thoroughly decontaminated.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection and Labeling:
-
Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (Toxic, Environmental Hazard), and the accumulation start date.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should have secondary containment to manage potential leaks.
-
-
Licensed Disposal:
-
Disposal of this compound must be carried out through a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
-
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 4. hvcc.edu [hvcc.edu]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
